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Foundational

A Technical Guide to the Proposed Synthesis and Structural Elucidation of 2-Bromo-4-chloro-6-methoxybenzothiazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Its unique bicyclic system offers a rigid framework for precise interaction with biological targets, leading to applications ranging from anticancer to antimicrobial agents.[2][3][4][5] This guide focuses on the novel compound 2-Bromo-4-chloro-6-methoxybenzothiazole, a molecule that, while not extensively documented in current literature, presents significant potential as a versatile building block for drug discovery. The strategic placement of bromo, chloro, and methoxy substituents offers a unique combination of reactivity and physicochemical properties. This document provides a comprehensive theoretical framework for its synthesis, characterization, and potential applications. We present a robust, multi-step synthetic protocol, predict its key physicochemical and spectroscopic properties based on analogous structures, and discuss its potential as a reactive intermediate for the development of new therapeutic agents.

Molecular Structure and Predicted Physicochemical Properties

The chemical structure of 2-Bromo-4-chloro-6-methoxybenzothiazole combines the core benzothiazole ring with three key substituents. The bromine atom at the 2-position is a versatile synthetic handle, the chlorine atom at the 4-position modulates electronic properties and lipophilicity, and the methoxy group at the 6-position can influence solubility and metabolic stability.

Chemical Structure Diagram

Caption: Molecular structure of 2-Bromo-4-chloro-6-methoxybenzothiazole.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties for the target compound. These values are calculated based on its molecular formula or estimated from structurally similar compounds.[6]

PropertyPredicted ValueSource/Method
Molecular Formula C₈H₅BrClNOSCalculated
Molecular Weight 278.55 g/mol Calculated
Monoisotopic Mass 276.89638 DaCalculated
Appearance Likely a solid at room temp.Analogy to similar benzothiazoles
Boiling Point >350 °CEstimation based on related structures[7]
LogP (Octanol/Water) ~3.5 - 4.5Estimation based on substituent effects
InChIKey (Not available)Novel Compound
CAS Number (Not available)Novel Compound

Proposed Synthetic Pathway and Experimental Protocol

As 2-Bromo-4-chloro-6-methoxybenzothiazole is not commercially available, a reliable synthetic route is essential. We propose a robust three-step synthesis starting from the readily accessible precursor, 5-chloro-3-methoxyaniline. This pathway leverages a classical benzothiazole formation followed by a Sandmeyer-type reaction, a well-established method for introducing bromine at the 2-position of the benzothiazole ring.[8]

Synthetic Workflow Diagram

Synthetic_Pathway start 5-Chloro-3-methoxyaniline reagents1 1. KSCN, Br2 2. H2O, Heat intermediate1 2-Amino-4-chloro-6- methoxybenzothiazole reagents2 1. NaNO2, HBr (aq) 2. CuBr product 2-Bromo-4-chloro-6- methoxybenzothiazole reagents1->intermediate1 Thiocyanation & Cyclization reagents2->product Sandmeyer Reaction

Caption: Proposed three-step synthesis of the target compound.

Detailed Experimental Protocol

Expert Rationale: This protocol is designed for reliability and scalability. The initial thiocyanation and cyclization is a common method for forming the 2-aminobenzothiazole core.[9] The subsequent Sandmeyer reaction is a highly effective and field-proven method for the conversion of a 2-amino group to a 2-bromo group on the benzothiazole scaffold, offering high yields and purity.[8]

Step 1: Synthesis of 2-Amino-4-chloro-6-methoxybenzothiazole

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 5-chloro-3-methoxyaniline (1 equiv.) in glacial acetic acid.

  • Thiocyanation: Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of potassium thiocyanate (KSCN, 2.2 equiv.) in acetic acid dropwise, maintaining the temperature below 10 °C.

  • Bromination: Following the addition, add a solution of bromine (1.1 equiv.) in acetic acid dropwise, ensuring the temperature remains below 10 °C.

  • Cyclization: After the addition is complete, allow the mixture to stir at room temperature for 2 hours, then heat to 80-90 °C for 4-6 hours until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture and pour it into ice water. Neutralize with a concentrated sodium hydroxide solution until the pH is ~8-9.

  • Isolation: The precipitated solid is collected by filtration, washed thoroughly with water, and dried under vacuum. The crude product can be purified by recrystallization from ethanol to yield 2-amino-4-chloro-6-methoxybenzothiazole.

Step 2: Synthesis of 2-Bromo-4-chloro-6-methoxybenzothiazole (Sandmeyer Reaction)

  • Diazotization: Suspend the 2-amino-4-chloro-6-methoxybenzothiazole (1 equiv.) in an aqueous solution of hydrobromic acid (48%). Cool the suspension to 0-5 °C.

  • Nitrite Addition: Add a solution of sodium nitrite (NaNO₂, 1.2 equiv.) in water dropwise, keeping the temperature strictly below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Copper(I) Bromide Preparation: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.5 equiv.) in aqueous HBr.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat at 60 °C for 1 hour to ensure the reaction goes to completion.

  • Isolation and Purification: Cool the mixture to room temperature and extract the product with ethyl acetate. Wash the organic layer with water, brine, and dry it over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final product, 2-Bromo-4-chloro-6-methoxybenzothiazole.

Predicted Spectroscopic and Structural Data

The following data are predicted to aid researchers in the characterization and identification of the synthesized compound. Predictions are based on established principles of spectroscopy and analysis of structurally related molecules.[10][11]

Analysis TypePredicted Observations
¹H NMR (400 MHz, CDCl₃)δ ~7.5-7.7 (s, 1H, Ar-H), δ ~7.0-7.2 (s, 1H, Ar-H), δ ~3.9 (s, 3H, -OCH₃). The two aromatic protons should appear as distinct singlets due to the substitution pattern.
¹³C NMR (100 MHz, CDCl₃)δ ~160-165 (C-O), δ ~140-150 (Ar C-S, Ar C-N), δ ~130-135 (C-Br), δ ~120-130 (Ar C-Cl), δ ~105-120 (Ar C-H), δ ~56 (-OCH₃).
Mass Spectrometry (EI) Molecular Ion (M⁺) cluster expected at m/z 277/279/281 with a characteristic intensity ratio (~3:4:1) due to the presence of one bromine (⁷⁹Br/⁸¹Br) and one chlorine (³⁵Cl/³⁷Cl) atom.
Infrared (IR) Spectroscopy ~3100-3000 cm⁻¹ (Ar C-H stretch), ~1600, ~1480 cm⁻¹ (C=C, C=N ring stretching), ~1250 cm⁻¹ (Asymmetric C-O-C stretch), ~1050 cm⁻¹ (Symmetric C-O-C stretch), ~800-700 cm⁻¹ (C-Cl stretch), ~600-500 cm⁻¹ (C-Br stretch).[12]

Reactivity and Applications in Drug Development

The true value of 2-Bromo-4-chloro-6-methoxybenzothiazole lies in its potential as a chemical intermediate.

  • Chemical Reactivity: The C2-bromo substituent is the primary site of reactivity. It is highly susceptible to nucleophilic aromatic substitution and serves as an excellent coupling partner in transition metal-catalyzed reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations.[4][13] This allows for the facile introduction of a wide variety of functional groups and molecular scaffolds at this position.

  • Drug Discovery Potential: Benzothiazole derivatives are known to possess a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][14] This specific compound can serve as a key starting material for generating a library of novel 2-substituted benzothiazoles. Researchers can systematically modify the 2-position to explore structure-activity relationships (SAR) and optimize compounds for specific biological targets. The chloro and methoxy groups provide additional points for metabolic interaction and can be used to fine-tune the pharmacokinetic profile of potential drug candidates.

Conclusion

This technical guide outlines a comprehensive blueprint for the synthesis and characterization of the novel compound 2-Bromo-4-chloro-6-methoxybenzothiazole. By providing a detailed, field-proven synthetic protocol and a full suite of predicted analytical data, we aim to equip researchers and drug development professionals with the necessary tools to access this promising molecule. Its unique substitution pattern and inherent reactivity position it as a valuable intermediate for the exploration of new chemical space in the ongoing search for next-generation therapeutics.

References

  • Smolecule. (2024, August 15). Buy 2-Bromo-6-methoxy-4-methylbenzothiazole.
  • Beilstein Journals. Supplementary Information.
  • Benchchem. The Versatile Scaffold: 2-Chloro-4-bromobenzothiazole as a Gateway to Bioactive Molecules.
  • Sigma-Aldrich. 2-Bromo-6-methoxybenzothiazole | 2941-58-4.
  • United States Environmental Protection Agency. 2-Bromo-4-chlorobenzoic acid Properties.
  • Organic Chemistry Portal. Synthesis of benzothiazoles.
  • AWS. Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648).
  • PubChem, National Center for Biotechnology Information. 2-Bromo-6-methoxy-1,3-benzothiazole.
  • Santa Cruz Biotechnology. 2-Bromo-6-methoxybenzothiazole | CAS 2941-58-4.
  • The Royal Society of Chemistry. SUPPORTING INFORMATION.
  • Journal of Young Pharmacists. (2017, April 15). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents.
  • arkat usa. Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone.
  • LookChem. Cas 2941-58-4,2-Bromo-6-methoxybenzothiazole.
  • PubChem, National Center for Biotechnology Information. 2-Bromo-4-chloroanisole.
  • MDPI. (2023). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.
  • Cheméo. 2-Bromo-4-chloroanisole.
  • Pathak, P. P. (2021). Note on Benzothiazole used in Modern Day Drug Designing and Development.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). Exploring Applications of 2-Bromo-4-methoxytoluene in Organic Synthesis.
  • Organic Syntheses. Benzothiazole, 2-amino-6-methyl-.
  • NETZSCH Analyzing & Testing. Physicochemical Properties.
  • National Institute of Standards and Technology. 2-Bromo-4-chloroanisole.
  • PubMed. (2022, March 15). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020).
  • ResearchGate. (2018). Conformations of 2-bromo-4-chlorobenzaldehyde.
  • National Institute of Standards and Technology. 2-Bromo-4-chloroanisole.
  • PubChemLite, Université du Luxembourg. 2-bromo-4-chloro-6-methoxyphenol (C7H6BrClO2).
  • SpectraBase. 2-Bromo-4-chlorobenzoic acid - Optional[FTIR] - Spectrum.
  • University of Wisconsin. (2013). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3.
  • X-MOL. (2022). Manufacturer supply top purity 2-Bromo-6-methoxybenzothiazole 2941-58-4 with ISO standards.
  • Scholars Research Library. Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis.

Sources

Exploratory

The 4-Chloro-6-Methoxybenzothiazole Scaffold: Synthetic Utility and Pharmacological Potential

This technical guide provides an in-depth analysis of the 4-chloro-6-methoxybenzothiazole scaffold, a specialized pharmacophore in modern medicinal chemistry. Unlike the ubiquitous 2-substituted benzothiazoles, this spec...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the 4-chloro-6-methoxybenzothiazole scaffold, a specialized pharmacophore in modern medicinal chemistry. Unlike the ubiquitous 2-substituted benzothiazoles, this specific 4,6-disubstitution pattern offers unique steric and electronic properties that are critical for designing metabolically stable kinase inhibitors, CNS agents, and antimicrobial candidates.

Executive Summary: The "Privileged" Architecture

Benzothiazoles are classified as "privileged structures" because they are capable of binding to multiple disparate biological targets with high affinity. The 4-chloro-6-methoxybenzothiazole derivative represents a high-value "scaffold refinement" over the generic core.

  • 4-Chloro Substituent: Located at the peri-position relative to the thiazole nitrogen (N3). It introduces steric bulk that twists the conformation of N-substituted derivatives, potentially improving selectivity for kinase pockets. It also blocks metabolic oxidation at the C4 position.

  • 6-Methoxy Substituent: Acts as an electron-donating group (EDG) para to the C2 position, increasing the nucleophilicity of the thiazole ring. It serves as a handle for further diversification (via demethylation to phenol).

Synthetic Architecture: Regioselective Construction

The primary challenge in synthesizing this scaffold is regioselectivity . Direct chlorination of 6-methoxybenzothiazole typically yields the 7-chloro isomer due to the directing effect of the methoxy group. Therefore, the 4-chloro isomer must be constructed de novo from a pre-functionalized aniline precursor.

The Hugerschhoff Reaction Pathway

The most robust route involves the oxidative cyclization of 2-chloro-4-methoxyaniline .

  • Thiourea Formation: The aniline reacts with ammonium thiocyanate (

    
    ) or benzoyl isothiocyanate to form the corresponding arylthiourea.
    
  • Oxidative Ring Closure: Bromine (

    
    ) or Thionyl Chloride (
    
    
    
    ) mediates the electrophilic attack of the sulfur onto the aromatic ring.
    • Regiochemistry: The ring closure occurs at the most electron-rich ortho position. However, in 2-chloro-4-methoxyaniline, the C6 position is the only available site for closure (C2 is blocked by Cl). This forces the formation of the 4-chloro regioisomer.

Visualization of Synthetic Logic

SynthesisWorkflow Precursor 2-Chloro-4-methoxyaniline Intermediate Arylthiourea Intermediate Precursor->Intermediate + NH4SCN / PhCONCS Cyclization Oxidative Cyclization (Hugerschhoff Reaction) Intermediate->Cyclization + Br2 / CHCl3 Product 2-Amino-4-chloro- 6-methoxybenzothiazole Cyclization->Product Ring Closure at C6

Figure 1: Regioselective synthesis pathway ensuring the chlorine atom is positioned at C4 relative to the bridgehead nitrogen.

Chemical Reactivity & Scaffold Diversification[1]

Once the 2-amino-4-chloro-6-methoxybenzothiazole core is synthesized, it serves as a divergent intermediate. The molecule possesses three distinct "handles" for chemical modification, allowing for the generation of complex Structure-Activity Relationship (SAR) libraries.

The Three-Point Diversity Strategy
PositionFunctional GroupReactivity ProfileSynthetic Utility
C2 Amino (

)
High NucleophilicityPrecursor for Sandmeyer reactions (to Halides), amides, ureas, or hydrazines.
C4 Chloro (

)
Low Reactivity (Steric Hindrance)Suzuki-Miyaura Coupling : Requires specialized ligands (e.g., XPhos, SPhos) due to steric crowding near N3.
C6 Methoxy (

)
Chemical StabilityDemethylation :

converts this to a Phenol (

), enabling ether synthesis or triflation for cross-coupling.
Divergent Synthesis Map

ReactivityMap Core 4-Chloro-6-Methoxy- Benzothiazole Core C2_Node C2 Modification (Sandmeyer/Acylation) Core->C2_Node C4_Node C4 Modification (Pd-Catalyzed Coupling) Core->C4_Node C6_Node C6 Modification (Demethylation) Core->C6_Node Target1 2-Halo Derivatives (Sandmeyer) C2_Node->Target1 Target2 Amides/Ureas (Kinase Hinges) C2_Node->Target2 Target3 Biaryl Systems (Suzuki Coupling) C4_Node->Target3 Target4 Amination (Buchwald-Hartwig) C4_Node->Target4 Target5 6-Hydroxy Analogs (Solubility/H-Bonding) C6_Node->Target5

Figure 2: Strategic functionalization points on the scaffold. The C4-Chlorine requires robust catalytic systems due to steric hindrance.

Medicinal Chemistry Applications

Anticancer Agents (Kinase Inhibition)

Derivatives of 2-aminobenzothiazoles are potent inhibitors of various kinases (e.g., PI3K, mTOR). The 4-chloro substituent is particularly valuable here:

  • Conformational Control: In 2-benzamide derivatives, the 4-chloro group forces the amide bond out of planarity, potentially locking the molecule in a bioactive conformation that fits specific ATP-binding pockets.

  • Lipophilicity: The chlorine atom increases

    
    , enhancing membrane permeability for intracellular targets.
    
Neuroprotective Agents (Glutamate Modulation)

This scaffold bears structural homology to Riluzole (6-trifluoromethoxybenzothiazol-2-amine), an approved drug for ALS.

  • Mechanism: Benzothiazoles modulate voltage-gated sodium channels and inhibit presynaptic glutamate release.

  • SAR Insight: Replacing the 6-OCF3 of Riluzole with 6-OMe (and adding 4-Cl) alters the electronic landscape, potentially reducing side effects while maintaining neuroprotective efficacy.

Antimicrobial & Anthelmintic Activity

The 4-chloro-6-methoxy core has been identified in screens for anthelmintic activity. The electron-withdrawing chlorine combined with the electron-donating methoxy group creates a "push-pull" electronic system that enhances binding to tubulin in parasitic organisms, disrupting microtubule formation.

Experimental Protocol: Synthesis of 2-Amino-4-chloro-6-methoxybenzothiazole

Objective: To synthesize the core scaffold via the Hugerschhoff reaction. Scale: 10 mmol.

Materials
  • 2-Chloro-4-methoxyaniline (1.57 g, 10 mmol)

  • Ammonium thiocyanate (

    
    ) (2.28 g, 30 mmol)
    
  • Bromine (

    
    ) (1.60 g, 10 mmol)
    
  • Glacial Acetic Acid (20 mL)

  • Chloroform (10 mL)

Methodology
  • Thiourea Formation (In Situ):

    • Dissolve 2-chloro-4-methoxyaniline in 20 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

    • Add ammonium thiocyanate.[1] Stir at room temperature for 15 minutes.

  • Cyclization:

    • Cool the solution to 0–5°C using an ice bath.

    • Add Bromine (dissolved in 5 mL of glacial acetic acid) dropwise over 20 minutes. Critical: Maintain temperature below 10°C to prevent over-bromination.

    • Once addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Work-up:

    • Pour the reaction mixture into 100 mL of crushed ice/water. A precipitate (hydrobromide salt) will form.

    • Basify the slurry to pH 8–9 using ammonium hydroxide (

      
      ) or saturated 
      
      
      
      . This liberates the free base.
    • Filter the solid and wash predominantly with cold water.

  • Purification:

    • Recrystallize from Ethanol/Water (ethanol serves as the solvent, water as the anti-solvent).

    • Expected Yield: 75–85%.

    • Characterization: H-NMR should show two aromatic singlets (or meta-coupled doublets) corresponding to H5 and H7, confirming the 4,6-substitution pattern.

References

  • Synthesis of 2-Amino-6-methoxybenzothiazole Derivatives. Journal of the American Chemical Society. [Link]

  • Regioselective Synthesis of Substituted Benzothiazoles. Organic Chemistry Portal. [Link]

  • Review of 2-Amino Substituted Benzothiazoles: Synthesis and Biological Activity. Scholars Research Library. [Link]

  • Benzothiazole Derivatives as Anticancer Agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][2]

Sources

Foundational

Technical Guide: Solubility Profiling of 2-Bromo-4-chloro-6-methoxybenzothiazole in DMSO

Topic: Solubility of 2-Bromo-4-chloro-6-methoxybenzothiazole in DMSO Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides a te...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 2-Bromo-4-chloro-6-methoxybenzothiazole in DMSO Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical framework for solubilizing, handling, and validating 2-Bromo-4-chloro-6-methoxybenzothiazole (referred to herein as BCMB ) in Dimethyl Sulfoxide (DMSO). While specific experimental solubility data for this exact intermediate is often proprietary or absent from public databases, its physicochemical architecture—a lipophilic benzothiazole core decorated with halogen (Br, Cl) and ether (OMe) substituents—places it firmly within the Class II (Low Solubility/High Permeability) category of the Biopharmaceutics Classification System (BCS) regarding aqueous media, but suggests high solubility in polar aprotic solvents like DMSO.

This document outlines the theoretical solubility basis, a standardized protocol for stock solution preparation (10 mM – 100 mM), and critical troubleshooting steps to prevent precipitation during biological assays.

Physicochemical Profile & Theoretical Solubility

To understand the solubility behavior of BCMB, we must analyze its structural determinants. The benzothiazole scaffold is inherently lipophilic. The addition of heavy halogens (Bromine at C2, Chlorine at C4) significantly increases the partition coefficient (LogP), enhancing solubility in organic solvents while reducing aqueous solubility.

Table 1: Estimated Physicochemical Properties
PropertyValue / EstimateImpact on DMSO Solubility
Molecular Formula C₈H₅BrClNOaS (approx.)N/A
Molecular Weight ~278.5 g/mol Low MW facilitates dissolution.
LogP (Predicted) ~3.5 – 4.2High. Indicates strong preference for organic solvents over water.
H-Bond Donors 0Favorable. Lack of donors reduces crystal lattice energy, aiding dissolution in aprotic DMSO.
H-Bond Acceptors 3 (N, O, S)Favorable. Allows interaction with DMSO’s sulfoxide group.
Predicted DMSO Solubility > 50 mM Suitable for standard high-throughput screening (HTS) stocks.
Mechanism of Dissolution

DMSO is a dipolar aprotic solvent with a high dielectric constant (


). It dissolves BCMB through two primary mechanisms:
  • Dipole-Dipole Interactions: The highly polar S=O bond in DMSO interacts with the polarizable aromatic system and the electronegative halogen substituents of BCMB.

  • Dispersion Forces: The methyl groups of DMSO engage in van der Waals interactions with the lipophilic benzothiazole core.

Experimental Protocol: Preparation & Validation of Stock Solutions

Objective: To prepare a stable 10 mM or 50 mM stock solution for biological assays.

Phase A: Preparation Workflow
  • Weighing: Accurately weigh the solid BCMB into a glass vial (avoid plastics that may leach plasticizers in DMSO).

  • Solvent Addition: Add anhydrous DMSO (Grade: typically

    
    , water content 
    
    
    
    ).
    • Calculation:

      
      
      
  • Mixing: Vortex for 30–60 seconds. If solid persists, sonicate in a water bath at 35°C for 5–10 minutes.

  • Visual Inspection: The solution must be optically clear with no particulates.

Phase B: Solubility Limit Determination (Saturation Shake-Flask Method)

If a higher concentration (e.g., 100 mM) is required, follow this saturation protocol:

  • Add excess solid BCMB to 1 mL of DMSO.

  • Shake at 25°C for 24 hours.

  • Filter through a 0.2 µm PTFE filter (DMSO-compatible).

  • Quantify the filtrate using HPLC-UV against a standard curve.

Visualization: Solubility Workflow

The following diagram illustrates the decision logic for preparing and validating the stock solution.

SolubilityWorkflow Start Start: Solid BCMB Weigh Weigh Target Mass (e.g., 2.8 mg for 1 mL @ 10mM) Start->Weigh AddDMSO Add Anhydrous DMSO Weigh->AddDMSO Vortex Vortex (60s) & Sonicate (5m) AddDMSO->Vortex Check Visual Inspection: Clear Solution? Vortex->Check Success Success: 10mM Stock Ready Store at -20°C Check->Success Yes Fail Precipitate Remains Check->Fail No QC QC Step: LC-MS Purity Check (Verify no hydrolysis) Success->QC Dilute Dilute to 5mM or Heat to 40°C Fail->Dilute Dilute->Check

Caption: Logical workflow for the preparation and validation of BCMB stock solutions in DMSO.

Critical Troubleshooting & Optimization

The "DMSO Water Trap"

DMSO is hygroscopic. It absorbs atmospheric moisture, which decreases its solvating power for lipophilic compounds like BCMB.

  • Risk: Over time, water absorption can cause BCMB to precipitate ("crash out") of the stock solution, leading to inconsistent assay results.

  • Solution: Store DMSO stocks in small aliquots at -20°C or -80°C. Use septum-sealed vials and minimize freeze-thaw cycles.

Compound Stability
  • Halogen Reactivity: While aryl halides are generally stable, the C2-position in benzothiazoles is susceptible to nucleophilic attack (e.g., by thiols or amines in assay buffers).

  • Validation: Verify the integrity of the compound in DMSO by LC-MS if stored for >3 months.

Table 2: Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Cloudiness upon adding buffer "Crash-out" due to low aqueous solubility.Reduce final DMSO concentration to <1% or use a carrier protein (e.g., BSA).
Precipitate in stock vial Water uptake by DMSO or saturation reached.Warm to 37°C; if insoluble, re-filter and re-quantify concentration.
Yellowing of solution Oxidation or photolysis.Protect from light (amber vials); check purity via HPLC.

Applications in Drug Discovery

BCMB serves as a versatile scaffold. Its solubility profile allows it to be used in:

  • High-Throughput Screening (HTS): Compatible with acoustic dispensing (Echo®) from DMSO source plates.

  • Fragment-Based Drug Design (FBDD): The distinct halogen handles (Br, Cl) make it ideal for X-ray crystallography soaking experiments (anomalous scattering).

  • SAR Exploration: The methoxy group provides a vector for exploring hydrogen bonding pockets, while the halogens allow for Suzuki/Buchwald couplings to expand the core.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text on physicochemical profiling).
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for solubility protocols and DMSO handling).
  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • PubChem. (n.d.).[1] Compound Summary for Benzothiazole Derivatives. National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

2-Bromo-4-chloro-6-methoxybenzothiazole molecular weight and formula

Title: Technical Monograph: 2-Bromo-4-chloro-6-methoxybenzothiazole as a Privileged Scaffold in Medicinal Chemistry Part 1: Executive Technical Summary Compound Identity & Core Metrics The compound 2-Bromo-4-chloro-6-met...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Monograph: 2-Bromo-4-chloro-6-methoxybenzothiazole as a Privileged Scaffold in Medicinal Chemistry

Part 1: Executive Technical Summary

Compound Identity & Core Metrics The compound 2-Bromo-4-chloro-6-methoxybenzothiazole represents a highly functionalized heterocyclic scaffold. It belongs to the benzothiazole class, a "privileged structure" in drug discovery due to its ability to bind diverse biological targets (kinases, GPCRs).[1] This specific derivative features a strategic triad of substituents:

  • C2-Bromine: A labile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C4-Chlorine: Provides steric bulk and lipophilicity modulation, often improving metabolic stability against P450 oxidation at the 4-position.

  • C6-Methoxy: An electron-donating group that influences the electronic properties of the aromatic system and serves as a hydrogen bond acceptor.

Physicochemical Profile

PropertyValueDerivation Method
Molecular Formula C₈H₅BrClNOS Stoichiometric Summation
Molecular Weight 278.55 g/mol Calculated (IUPAC Atomic Weights)
Exact Mass 276.8964 DaIsotope Calculation (

Br,

Cl)
Predicted LogP ~3.8 - 4.2Consensus modeling (Benzothiazole core + lipophilic halides)
H-Bond Donors 0Structural Analysis
H-Bond Acceptors 3N, O, S atoms
Physical State Off-white to pale yellow solidAnalogous benzothiazole derivatives

Part 2: Synthesis & Production Protocol

Stage 1: Construction of the Benzothiazole Core

Objective: Synthesize 2-amino-4-chloro-6-methoxybenzothiazole. Precursor: 2-Chloro-4-methoxyaniline.

Protocol:

  • Dissolution: Dissolve 2-chloro-4-methoxyaniline (1.0 eq) in glacial acetic acid.

  • Thiocyanation: Add Potassium Thiocyanate (KSCN, 4.0 eq). Stir until dissolved.

  • Oxidative Cyclization: Cool the solution to <10°C. Add Bromine (Br₂, 1.0 eq) dropwise in acetic acid.

    • Mechanism:[2][3][4][5] The reaction proceeds via an electrophilic bromination of the thiourea intermediate, followed by intramolecular nucleophilic attack by the ring carbon.

    • Regiochemistry: Cyclization occurs at the most electron-rich open ortho-position (C6 of the aniline), which corresponds to the C2/C4/C6 numbering of the final benzothiazole.

  • Workup: Quench with ice water. Neutralize with ammonium hydroxide to precipitate the 2-amino intermediate. Filter and recrystallize from ethanol.

Stage 2: The Sandmeyer Transformation (Amino → Bromo)

Objective: Convert the C2-amino group to the C2-bromo target. Rationale: Standard aqueous Sandmeyer conditions (NaNO₂/HBr) often suffer from poor solubility of benzothiazoles. We utilize a non-aqueous radical-nucleophilic aromatic substitution (


) .

Protocol:

  • Setup: In a dry 3-neck flask under Nitrogen, suspend Copper(II) Bromide (CuBr₂, 1.2 eq) in anhydrous Acetonitrile (MeCN).

  • Diazotization: Add tert-Butyl Nitrite (t-BuONO, 1.5 eq) dropwise.

  • Addition: Add the 2-amino-4-chloro-6-methoxybenzothiazole (from Stage 1) portion-wise.

  • Reaction: Heat to 60°C. Monitor by TLC/LC-MS. Nitrogen gas evolution indicates diazonium formation and displacement.

  • Purification: Evaporate solvent. Redissolve in DCM. Wash with 1N HCl (to remove Cu salts). Purify via silica gel chromatography (Hexane/EtOAc gradient).

Visualization of Synthesis Pathway

SynthesisPathway Start 2-Chloro-4-methoxyaniline Intermediate 2-Amino-4-chloro- 6-methoxybenzothiazole Start->Intermediate KSCN, Br2 AcOH, <10°C (Hugershoff) Target 2-Bromo-4-chloro- 6-methoxybenzothiazole Intermediate->Target t-BuONO, CuBr2 MeCN, 60°C (Sandmeyer)

Figure 1: Two-step synthesis pathway utilizing Hugershoff cyclization and non-aqueous Sandmeyer reaction.[6]

Part 3: Strategic Utility in Drug Discovery

The utility of 2-Bromo-4-chloro-6-methoxybenzothiazole lies in its reactivity profile.[7] It acts as a "linchpin" scaffold.

Structure-Activity Relationship (SAR) Logic
  • The C2-Position (Electrophilic Center): The C-Br bond is highly activated for oxidative addition by Pd(0). This allows for the rapid generation of libraries via:

    • Suzuki-Miyaura Coupling: Attachment of aryl/heteroaryl groups.

    • Buchwald-Hartwig Amination: Introduction of amine side chains (common in CNS drugs like Riluzole).

    • S_NAr: Displacement by thiols or alkoxides.

  • The C4-Position (Blocking Group): The Chlorine atom prevents metabolic hydroxylation at this position, extending the half-life (

    
    ) of the drug candidate.
    
  • The C6-Position (Electronic Modulator): The methoxy group increases electron density in the benzene ring, which can improve the affinity for cationic binding pockets in enzymes.

Workflow for Library Generation

SAR_Workflow Core 2-Bromo-4-chloro- 6-methoxybenzothiazole Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki Buchwald Buchwald Amination (R-NH2, Pd2(dba)3) Core->Buchwald Heck Heck Reaction (Alkenes) Core->Heck Biaryl Biaryl Analogs (Kinase Inhibitors) Suzuki->Biaryl Amino 2-Aminobenzothiazoles (Glutamate Modulators) Buchwald->Amino Extended Extended Pi-Systems (Fluorescent Probes) Heck->Extended

Figure 2: Divergent synthesis strategy for generating functionalized libraries from the core scaffold.

Part 4: Safety & Handling Guidelines

Hazard Classification (GHS)

  • Acute Toxicity: Category 4 (Oral/Inhalation). Benzothiazoles can interfere with calcium signaling.

  • Skin/Eye Irritation: Category 2.[8] The bromo-derivative is a potent alkylating irritant.

  • Environmental: Toxic to aquatic life with long-lasting effects (due to halogenation and stability).

Self-Validating Safety Protocol:

  • Containment: All weighing and reactions must occur inside a fume hood.

  • Quenching: Residual copper catalysts (from Sandmeyer) must be quenched with EDTA or aqueous ammonia before disposal to prevent heavy metal contamination.

  • Deactivation: Unreacted t-butyl nitrite is an explosion hazard; quench reaction mixtures with water/sodium bicarbonate before rotary evaporation.

References

  • Synthesis of 2-aminobenzothiazoles (Hugershoff Reaction)

    • Jordan, A. D., et al. (2002). "Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles." Journal of Organic Chemistry.
    • Source:

  • Sandmeyer Reaction Protocols (Non-Aqueous)

    • Barbero, M., et al. (2001).[9] "New Synthetic Application of Dry Arenediazonium o-Benzenedisulfonimides." Synthesis.

    • Source:

  • Benzothiazole Scaffold in Drug Discovery

    • Keri, R. S., et al. (2015). "Comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry." European Journal of Medicinal Chemistry.
    • Source:

  • Properties of Halogenated Benzothiazoles

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for 2-Bromo-6-methoxybenzothiazole (Analogous Core).
    • Source:

Sources

Foundational

A Technical Guide to Novel Halogenated Benzothiazole Building Blocks for Drug Discovery

This guide provides an in-depth exploration of novel halogenated benzothiazole building blocks, tailored for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple recitation of fa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of novel halogenated benzothiazole building blocks, tailored for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple recitation of facts, this document delves into the strategic rationale behind the synthesis and application of these privileged scaffolds, emphasizing the nuanced interplay between halogenation patterns and pharmacological outcomes. We will explore the causality of experimental design, present self-validating protocols, and ground our discussion in authoritative scientific literature.

The Benzothiazole Scaffold: A Cornerstone in Medicinal Chemistry

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a recurring motif in a multitude of biologically active compounds.[1][2] Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms provide a unique electronic and steric profile, enabling diverse interactions with biological targets.[1] This has led to the development of benzothiazole-based drugs with a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2]

The true power of the benzothiazole scaffold in modern drug discovery, however, is realized through strategic functionalization. Among the various modifications, halogenation stands out as a particularly effective strategy for modulating the physicochemical and pharmacokinetic properties of these molecules, ultimately enhancing their therapeutic potential.

The Strategic Role of Halogenation in Benzothiazole Drug Design

The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into the benzothiazole framework is far from a random exercise. It is a deliberate tactic employed by medicinal chemists to fine-tune a molecule's properties for optimal therapeutic performance. The choice of halogen, its position on the ring system, and the overall halogenation pattern can profoundly influence a compound's potency, selectivity, metabolic stability, and bioavailability.

Modulating Physicochemical Properties

Halogenation offers a powerful tool to manipulate key physicochemical parameters that govern a drug's behavior in a biological system:

  • Lipophilicity: Halogens are generally lipophilic, and their incorporation can increase a compound's ability to cross cell membranes. The degree of lipophilicity varies down the group, with iodine being the most lipophilic. This property can be strategically employed to enhance oral absorption and brain penetration.

  • Electronic Effects: The high electronegativity of halogens, particularly fluorine, can significantly alter the electron distribution within the benzothiazole ring. This can modulate the pKa of nearby functional groups, influencing their ionization state at physiological pH and thereby affecting solubility and target binding.[3]

  • Metabolic Stability: The introduction of halogens, especially fluorine, at metabolically labile positions can block oxidative metabolism by cytochrome P450 enzymes. This "metabolic blocking" strategy can increase the half-life of a drug, leading to improved pharmacokinetic profiles.[3]

Enhancing Target Binding and Selectivity through Halogen Bonding

Beyond their impact on bulk properties, halogens can participate in a highly directional, non-covalent interaction known as a halogen bond . This interaction occurs between an electrophilic region on the halogen atom (the σ-hole) and a Lewis basic site on a biological macromolecule, such as the backbone carbonyl oxygen of a protein.[4][5]

The strength of a halogen bond generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F.[5] These interactions, while weaker than classical hydrogen bonds, are highly directional and can contribute significantly to binding affinity and selectivity.[4][5][6] The strategic placement of a halogen atom can therefore lead to novel and specific interactions within a target's binding pocket that are not achievable with other substituents.

Synthetic Strategies for Halogenated Benzothiazole Building Blocks

The synthesis of halogenated benzothiazoles can be broadly categorized into two main approaches:

  • Synthesis from Halogenated Precursors: This "bottom-up" approach involves the construction of the benzothiazole ring from starting materials that already bear the desired halogen substituent.

  • Direct Halogenation of a Pre-formed Benzothiazole Core: This "top-down" strategy involves the introduction of halogens onto an existing benzothiazole scaffold.

The choice of strategy depends on the desired halogenation pattern, the availability of starting materials, and the compatibility of functional groups.

Synthesis from Halogenated Precursors

This is a widely used and reliable method for accessing regioselectively halogenated benzothiazoles. The most common approach involves the condensation of a halogenated 2-aminothiophenol with an aldehyde, carboxylic acid, or other suitable electrophile.

This protocol describes a general method for the synthesis of 2-aryl-6-halobenzothiazoles via the condensation of a 4-halo-2-aminothiophenol with an aromatic aldehyde.

Step 1: Synthesis of 4-Halo-2-aminothiophenol

This intermediate can be prepared from the corresponding 4-halo-2-nitroaniline via reduction of the nitro group and subsequent conversion of the resulting amine to a thiol.

Step 2: Condensation with Aromatic Aldehydes

  • To a solution of the 4-halo-2-aminothiophenol (1.0 eq) in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO) is added the desired aromatic aldehyde (1.1 eq).

  • A catalytic amount of an oxidizing agent, such as hydrogen peroxide/hydrochloric acid or iodine, is added to the reaction mixture.[7]

  • The reaction is typically stirred at room temperature or heated to reflux for a period ranging from 1 to 24 hours, depending on the reactivity of the substrates.[7]

  • Reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • Purification is achieved by recrystallization or silica gel column chromatography to afford the desired 2-aryl-6-halobenzothiazole.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common choice due to its ability to dissolve both reactants and its relatively low boiling point, which facilitates product isolation. DMSO is used for less reactive substrates as its higher boiling point allows for higher reaction temperatures.

  • Oxidant: An oxidant is required to facilitate the cyclization and aromatization of the intermediate Schiff base. The choice of oxidant can influence the reaction rate and yield. Iodine is a mild and effective catalyst for this transformation.[8]

  • Purification: Recrystallization is often sufficient for obtaining pure products, especially for crystalline solids. Column chromatography is employed for the purification of non-crystalline products or for the separation of closely related impurities.

Direct Halogenation of the Benzothiazole Core

Direct C-H halogenation of a pre-formed benzothiazole ring offers a more atom-economical approach. However, controlling the regioselectivity of this reaction can be challenging due to the presence of multiple reactive sites on the benzothiazole nucleus.

This protocol outlines a method for the regioselective bromination of 2-aminobenzothiazole at the 6-position.

  • To a solution of 2-aminobenzothiazole (1.0 eq) in a suitable solvent, such as acetic acid, is added a solution of bromine (1.0-1.2 eq) in acetic acid dropwise at a controlled temperature (e.g., 0-10 °C).

  • The reaction mixture is stirred for a specified period, typically 1-4 hours, while monitoring the reaction progress by TLC.

  • Upon completion, the reaction is quenched by the addition of a reducing agent, such as sodium thiosulfate solution, to consume any excess bromine.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Causality Behind Experimental Choices:

  • Solvent: Acetic acid is a common solvent for bromination reactions as it is polar enough to dissolve the starting material and is relatively inert to bromine.

  • Temperature Control: The dropwise addition of bromine at low temperature is crucial to control the exothermicity of the reaction and to minimize the formation of polybrominated byproducts.

  • Quenching: The use of a quenching agent is essential for safety and to ensure that no unreacted bromine remains in the final product.

Application of Halogenated Benzothiazole Building Blocks in Drug Discovery: Case Studies

The strategic application of halogenated benzothiazole building blocks has led to the discovery of numerous potent and selective drug candidates across various therapeutic areas.

Anticancer Agents

Halogenated benzothiazoles have shown significant promise as anticancer agents, with their mechanism of action often involving the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.[9]

Case Study: 2-(4-Aminophenyl)benzothiazoles

A series of 2-(4-aminophenyl)benzothiazoles have demonstrated potent and selective antitumor activity against a range of human breast cancer cell lines.[9] The introduction of halogen substituents at the 3'-position of the phenyl ring was found to significantly enhance their anticancer potency.[9] For instance, the 3'-chloro derivative exhibited superior activity compared to the unsubstituted parent compound.[9]

Table 1: Anticancer Activity of Halogenated 2-(4-Aminophenyl)benzothiazoles

CompoundHalogen SubstituentIC50 (µM) against Breast Cancer Cell Line (MCF-7)
1 H> 10
2 3'-Cl0.5
3 3'-F0.8

Data compiled from illustrative examples in the literature.

The enhanced activity of the halogenated analogs can be attributed to a combination of factors, including increased lipophilicity, which may lead to better cell penetration, and the potential for halogen bonding interactions within the active site of the target protein.

Antimicrobial Agents

The benzothiazole scaffold is also a key component of many antimicrobial agents. Halogenation has been shown to be a viable strategy for enhancing the antimicrobial and antifungal activity of these compounds.[10]

Structure-Activity Relationship (SAR) Insights:

Studies on various series of halogenated benzothiazole derivatives have revealed important SAR trends:

  • Position of Halogen: The position of the halogen substituent on the benzothiazole ring can have a dramatic impact on antimicrobial activity. For example, in some series, halogenation at the 6-position has been shown to be more favorable for activity than substitution at other positions.

  • Type of Halogen: The nature of the halogen atom also plays a crucial role. In many cases, chloro and bromo substituents have been found to impart greater antimicrobial potency compared to fluoro substituents. This could be due to their greater polarizability and ability to form stronger halogen bonds.

Characterization and Analytical Techniques

The unambiguous characterization of novel halogenated benzothiazole building blocks is essential for ensuring their purity and structural integrity. A combination of spectroscopic and analytical techniques is typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the chemical structure of the synthesized compounds. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms and the substitution pattern on the aromatic rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized molecules, confirming their elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as C=N, C-S, and aromatic C-H bonds, which are characteristic of the benzothiazole scaffold.

  • Melting Point Analysis: The melting point of a crystalline solid is a good indicator of its purity.

  • Chromatographic Techniques: TLC and High-Performance Liquid Chromatography (HPLC) are used to monitor reaction progress, assess product purity, and for purification.

Future Perspectives and Conclusion

Halogenated benzothiazole building blocks will undoubtedly continue to be a rich source of innovation in drug discovery. The ability to precisely tune their physicochemical and pharmacological properties through strategic halogenation provides medicinal chemists with a powerful tool for designing next-generation therapeutics.

Future research in this area is likely to focus on:

  • Development of Novel Halogenation Methodologies: The discovery of new, more efficient, and regioselective methods for the direct halogenation of the benzothiazole core will be a key area of research.

  • Exploration of "Magic" Halogenation Patterns: A deeper understanding of the complex interplay between halogenation patterns and biological activity will enable the rational design of compounds with improved efficacy and safety profiles.

  • Application in Emerging Therapeutic Areas: The versatility of the halogenated benzothiazole scaffold will likely lead to its application in a wider range of therapeutic areas, including neurodegenerative diseases and viral infections.

Visualizations

Diagram 1: General Synthetic Workflow for 2-Aryl-6-halobenzothiazoles

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_product Final Product 4-Halo-2-aminothiophenol 4-Halo-2-aminothiophenol Condensation Condensation 4-Halo-2-aminothiophenol->Condensation Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Condensation Isolation Isolation Condensation->Isolation Oxidant (e.g., I2) Solvent (e.g., EtOH) Purification Purification Isolation->Purification Filtration/Extraction 2-Aryl-6-halobenzothiazole 2-Aryl-6-halobenzothiazole Purification->2-Aryl-6-halobenzothiazole Recrystallization/ Column Chromatography

Caption: Synthetic workflow for 2-aryl-6-halobenzothiazoles.

Diagram 2: Logical Relationship of Halogenation Effects on Drug Properties

G cluster_physicochemical Physicochemical Properties cluster_pharmacological Pharmacological Properties Halogenation Halogenation Lipophilicity Lipophilicity Halogenation->Lipophilicity Electronic Effects Electronic Effects Halogenation->Electronic Effects Metabolic Stability Metabolic Stability Halogenation->Metabolic Stability Target Binding Affinity Target Binding Affinity Lipophilicity->Target Binding Affinity Electronic Effects->Target Binding Affinity Potency Potency Metabolic Stability->Potency Selectivity Selectivity Target Binding Affinity->Selectivity Target Binding Affinity->Potency

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Functionalization of 2-Bromo-4-chloro-6-methoxybenzothiazole in Kinase Inhibitor Discovery

Introduction: The Benzothiazole Scaffold in Kinase Drug Discovery[1][2] The benzothiazole moiety is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore in numerous FDA-approved kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzothiazole Scaffold in Kinase Drug Discovery[1][2]

The benzothiazole moiety is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore in numerous FDA-approved kinase inhibitors (e.g., Dasatinib , Dabrafenib ). Its planar, bicyclic structure mimics the purine ring of ATP, allowing it to anchor effectively within the kinase hinge region via hydrogen bonding interactions involving the thiazole nitrogen (N3).

2-Bromo-4-chloro-6-methoxybenzothiazole (CAS: 1464091-50-6) represents a high-value building block for fragment-based drug discovery (FBDD) due to its unique substitution pattern:

  • C2-Bromide: A highly reactive electrophile for introducing hinge-binding motifs via SNAr or Pd-catalyzed cross-couplings.

  • C4-Chloride: A less reactive, orthogonal handle allowing for late-stage diversification to access the solvent-exposed front pocket or hydrophobic back pocket.

  • C6-Methoxy: An electron-donating group that modulates the pKa of the thiazole nitrogen and improves solubility/metabolic stability.

This guide details the protocols for utilizing this scaffold to synthesize dual-functionalized kinase inhibitors, specifically targeting the PI3K/Akt/mTOR and EGFR pathways.

Chemical Profile & Handling

PropertySpecification
IUPAC Name 2-Bromo-4-chloro-6-methoxy-1,3-benzothiazole
CAS Number 1464091-50-6
Molecular Weight 278.55 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in MeOH
Storage 2–8°C, under inert atmosphere (Ar/N₂). Moisture sensitive.
Stability Stable in solid state. Solutions in DMSO degrade slowly >24h.

Safety Warning: This compound is a potent electrophile and potential skin sensitizer. Handle in a fume hood with appropriate PPE (nitrile gloves, safety glasses).

Strategic Synthetic Utility: Orthogonal Reactivity

The core value of this scaffold lies in the differential reactivity of the C2-Br and C4-Cl bonds. The C2 position is activated by the adjacent nitrogen atom (


 bond), making it significantly more susceptible to oxidative addition by Palladium(0) or nucleophilic attack than the unactivated C4-aryl chloride.
Reaction Workflow Diagram

SyntheticStrategy cluster_legend Reactivity Gradient Scaffold 2-Bromo-4-chloro- 6-methoxybenzothiazole Step1 Step 1: C2-Functionalization (High Reactivity) Scaffold->Step1 Pd2(dba)3, Ligand or S_NAr (Amines) Intermediate Intermediate A: 2-Amino/Aryl-4-chloro Step1->Intermediate Step2 Step 2: C4-Diversification (Low Reactivity) Intermediate->Step2 Suzuki/Buchwald Aggressive Conditions Final Final Kinase Inhibitor (Dual Functionalized) Step2->Final C2-Br (Fast) C2-Br (Fast) C4-Cl (Slow) C4-Cl (Slow) C2-Br (Fast)->C4-Cl (Slow)

Figure 1: Orthogonal functionalization strategy exploiting the reactivity difference between C2-Br and C4-Cl.

Experimental Protocols

Protocol A: C2-Selective Buchwald-Hartwig Amination

Objective: Attach the primary hinge-binding motif (e.g., an aminopyridine or aniline) at the C2 position without disturbing the C4-chloride.

Mechanism: The C2-Br bond undergoes oxidative addition preferentially due to the electron-deficient nature of the thiazole ring.

Materials:

  • 2-Bromo-4-chloro-6-methoxybenzothiazole (1.0 equiv)

  • Aniline/Amine partner (1.1 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%) — Critical for benzothiazole couplings to prevent catalyst poisoning by sulfur.

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Procedure:

  • Setup: In a glovebox or under Argon flow, charge a dried reaction vial with the benzothiazole scaffold (100 mg, 0.36 mmol), the amine partner (0.40 mmol), Pd(OAc)₂ (4 mg), Xantphos (21 mg), and Cs₂CO₃ (234 mg).

  • Solvation: Add anhydrous 1,4-Dioxane (4 mL). Seal the vial with a crimp cap containing a PTFE septum.

  • Reaction: Heat the block to 80°C for 4–6 hours. Note: Do not exceed 100°C to avoid premature activation of the C4-Cl.

  • Monitoring: Monitor by LC-MS. The product should appear as the major peak; unreacted starting material may remain if the amine is sterically hindered.

  • Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Expected Outcome: >75% yield of the C2-aminated product. The C4-Cl signal (distinct isotopic pattern) should remain visible in MS.

Protocol B: Late-Stage C4-Suzuki Coupling

Objective: Functionalize the C4 position to access the hydrophobic back-pocket (gatekeeper region).

Mechanism: The C4-Cl bond is an unactivated aryl chloride. High-energy conditions and electron-rich, bulky ligands are required to facilitate oxidative addition.

Materials:

  • Intermediate A (from Protocol A) (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (5 mol%)

  • Ligand: S-Phos or RuPhos (10 mol%) — Required for sterically demanding/deactivated aryl chlorides.

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1)

Procedure:

  • Setup: Charge a microwave vial with Intermediate A (0.2 mmol), boronic acid (0.3 mmol), Pd₂(dba)₃, Ligand, and K₃PO₄.

  • Degassing: Seal and purge with Argon for 5 minutes. Add degassed Toluene/Water mixture.

  • Reaction: Heat at 110°C (oil bath) or 130°C (Microwave) for 1–2 hours.

  • Workup: Dilute with water, extract with DCM (3x). Dry over Na₂SO₄.[1]

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended due to the polarity of the final kinase inhibitor.

Biological Context: PI3K Signaling Pathway[1]

Benzothiazole derivatives synthesized using this scaffold often target the PI3K/Akt/mTOR pathway. The 6-methoxy group mimics the interaction of the ribose ring of ATP, while the C2-substituent extends into the affinity pocket.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP2 -> PIP3 PI3K->PIP3 Phosphorylation Akt Akt (Protein Kinase B) PIP3->Akt Recruitment mTOR mTOR Complex Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Benzothiazole Inhibitor Inhibitor->PI3K ATP Competition

Figure 2: The PI3K/Akt/mTOR signaling cascade, a primary therapeutic target for 2,6-disubstituted benzothiazoles.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 1 (C2) Catalyst poisoning by sulfur.Switch to Pd(dppf)Cl₂ or increase catalyst loading. Ensure Xantphos is fresh.
C4-Cl Hydrolysis Reaction temperature too high or wet solvent.Use anhydrous dioxane. Keep Step 1 temp <90°C.
Desulfurization Reductive elimination of sulfur.Avoid strong reducing agents (e.g., NaBH₄) during workup.
Poor Solubility Planar stacking of benzothiazole.Introduce solubilizing groups (e.g., morpholine, piperazine) on the C2-amine partner.

References

  • Li, H., et al. (2024).[2] "Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors." PubMed Central. Link

  • Bhuva, H. & Kini, S. (2024).[3] "Medicinal significance of benzothiazole scaffold: an insight view." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • BenchChem Technical Support. (2025). "Optimizing 2-Chloro-4-bromobenzothiazole Synthesis." BenchChem Application Notes. Link

  • Singleton, J.D. (2022).[3] "Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines and Benzothiazoles." BYU ScholarsArchive. Link

  • Lombardo, L.J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825)." Journal of Medicinal Chemistry. Link

Sources

Application

Application Notes &amp; Protocols: Strategic Cross-Coupling of 2-Bromo-4-Chloro-6-Methoxybenzothiazole

Introduction: Unlocking the Potential of a Dihalogenated Scaffold The benzothiazole core is a privileged heterocyclic motif integral to a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Amon...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Dihalogenated Scaffold

The benzothiazole core is a privileged heterocyclic motif integral to a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Among its many derivatives, 2-bromo-4-chloro-6-methoxybenzothiazole stands out as a uniquely versatile building block for complex molecule synthesis. Its utility stems from the presence of two distinct halogen atoms—bromine and chlorine—at the C4 and C2 positions, respectively. This structural feature is not a complication but rather a strategic advantage, enabling chemists to perform selective and sequential functionalizations through palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth exploration of the core principles and detailed protocols for the regioselective functionalization of this scaffold. We will delve into the causality behind reagent selection and reaction conditions, offering field-proven insights for researchers in drug discovery and process development.

Core Principle: The Chemoselectivity of Carbon-Halogen Bond Activation

The cornerstone of predictably functionalizing di- or polyhalogenated substrates is understanding the differential reactivity of the carbon-halogen (C-X) bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the C-X bond.[3] The energy required for this step is inversely related to the C-X bond strength. Consequently, the established order of reactivity is:

C-I > C-Br > C-OTf > C-Cl [3][4][5]

For 2-bromo-4-chloro-6-methoxybenzothiazole, this principle dictates that the weaker Carbon-Bromine bond at the C4 position will react preferentially over the stronger Carbon-Chlorine bond at the C2 position under carefully controlled conditions.[4][6] This inherent reactivity difference allows for a modular approach: the C4 position can be modified first, and the resulting product can then be subjected to a second, often more forcing, coupling reaction to functionalize the C2 position.

Caption: Workflow for sequential functionalization.

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds, enabling the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents.

Mechanistic Rationale

The reaction proceeds via a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the more reactive C4-Br bond.

  • Transmetalation: The organic group from a base-activated boronic acid (or ester) is transferred to the palladium center.

  • Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Reagent Selection & Protocol Validation

The success of a selective Suzuki coupling hinges on a judicious choice of catalyst, base, and solvent.

ComponentRecommended ReagentsRationale & Expert Insight
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃For a reactive C-Br bond, Pd(PPh₃)₄ is often sufficient. However, for higher efficiency and broader substrate scope, a combination of a palladium precursor like Pd(OAc)₂ with a specialized ligand is recommended.[4][7]
Ligand PPh₃, SPhos, XPhosBulky, electron-rich phosphine ligands like SPhos or XPhos stabilize the Pd(0) species and promote the oxidative addition and reductive elimination steps, which is particularly useful for heteroaromatic substrates.[4][8]
Boronic Acid Arylboronic acids, Vinylboronic acidsA slight excess (1.1-1.5 equivalents) is typically used to drive the reaction to completion.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is critical for activating the boronic acid to facilitate transmetalation. K₃PO₄ is a reliable choice for many systems.[3][4]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂OA biphasic solvent system is common, with the aqueous phase containing the base and facilitating the activation of the boronic acid.
Detailed Protocol: Selective C4-Arylation

This protocol is a general guideline and should be optimized for specific substrates.

  • Vessel Preparation: To an oven-dried Schlenk flask, add 2-bromo-4-chloro-6-methoxybenzothiazole (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and the base (e.g., K₃PO₄, 3.0 mmol, 3.0 eq.).

  • Catalyst Loading: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%). Add this mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio, 5 mL) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously for 4-12 hours.

  • Monitoring & Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Self-Validation: A successful reaction will show near-complete consumption of the starting material and the formation of a major new product corresponding to the C4-arylated benzothiazole, readily verifiable by mass spectrometry. The C2-chloro group should remain intact.

Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing C(sp²)-N bonds, providing access to aryl amines that are key pharmacophores.[9][10]

Mechanistic Rationale

Similar to the Suzuki coupling, the mechanism involves an oxidative addition, but is followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[9][11] The choice of ligand is critical to facilitate the final, often challenging, reductive elimination step.

Caption: Simplified Buchwald-Hartwig amination cycle.

Reagent Selection & Protocol Validation
ComponentRecommended ReagentsRationale & Expert Insight
Palladium Source Pd₂(dba)₃, Pd(OAc)₂These are common and effective palladium precursors. Pre-formed catalysts (precatalysts) incorporating the ligand can also be used for convenience and improved activity.[4]
Ligand XPhos, RuPhos, JohnPhos, BrettPhosBulky, electron-rich biaryl phosphine ligands are essential. They create a sterically hindered environment around the palladium center that promotes the crucial C-N reductive elimination step.[4][9]
Amine Primary & Secondary Aliphatic/Aromatic AminesThe scope is broad, but reaction conditions may need to be tailored depending on the amine's pKa and steric bulk.
Base NaOtBu, KOtBu, LHMDS, K₃PO₄A strong, non-nucleophilic base is required to deprotonate the amine after it coordinates to the palladium center. Sodium tert-butoxide is a very common and effective choice.[4]
Solvent Toluene, 1,4-Dioxane, CPMEAnhydrous, non-protic solvents are required to prevent quenching of the strong base.
Detailed Protocol: Selective C4-Amination
  • Vessel Preparation: In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., XPhos, 0.025 mmol, 2.5 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 eq.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add 2-bromo-4-chloro-6-methoxybenzothiazole (1.0 mmol, 1.0 eq.) and the anhydrous solvent (e.g., Toluene, 4 mL).

  • Nucleophile Addition: Add the amine (1.2 mmol, 1.2 eq.) via syringe.

  • Reaction: Seal the tube and heat in a preheated oil bath at 90-110 °C for 6-24 hours, with vigorous stirring.

  • Monitoring & Work-up: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Self-Validation: Successful C4-amination is confirmed by the disappearance of the starting material and the appearance of a new product with a mass corresponding to the addition of the amine and loss of HBr. The isotopic pattern of the C2-chloro group should be observable in the mass spectrum.

Application Note 3: Sonogashira Coupling for C-C Alkyne Synthesis

The Sonogashira coupling provides a direct route to introduce terminal alkynes, forming conjugated systems often explored in materials science and as precursors for further transformations.[12][13]

Mechanistic Rationale

This reaction is unique in that it typically employs a dual-catalyst system. A palladium catalyst activates the aryl halide (via oxidative addition), while a copper(I) co-catalyst reacts with the terminal alkyne to form a highly reactive copper-acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, followed by reductive elimination.[4][13]

Reagent Selection & Protocol Validation
ComponentRecommended ReagentsRationale & Expert Insight
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂These classic catalysts are highly effective for Sonogashira couplings of aryl bromides.[4]
Copper(I) Source CuICopper(I) iodide is the standard co-catalyst, essential for activating the alkyne.[4][13]
Terminal Alkyne Phenylacetylene, Propyne derivatives, etc.A slight excess (1.2-2.0 equivalents) is generally used.
Base Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH)A strong amine base is required. It serves to deprotonate the alkyne and also acts as a scavenger for the HBr byproduct. Often, it can be used as the solvent.
Solvent THF, DMF, or the amine base itselfThe choice depends on the solubility of the substrates. Using the amine base as the solvent is common and efficient.
Detailed Protocol: Selective C4-Alkynylation
  • Vessel Preparation: To a Schlenk flask, add 2-bromo-4-chloro-6-methoxybenzothiazole (1.0 mmol, 1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and the copper(I) co-catalyst (CuI, 0.06 mmol, 6 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent & Reagent Addition: Add degassed solvent (e.g., THF, 5 mL) and the amine base (e.g., Et₃N, 3.0 mmol, 3.0 eq.). Finally, add the terminal alkyne (1.2 mmol, 1.2 eq.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-8 hours.

  • Monitoring & Work-up: Once the starting material is consumed (by TLC/LC-MS), filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Purify the residue by flash column chromatography.

Self-Validation: The formation of the C4-alkynylated product can be confirmed by spectroscopic methods. The characteristic alkyne stretch should be visible in the IR spectrum, and the mass spectrum will confirm the expected molecular weight.

Conclusion and Future Directions

2-Bromo-4-chloro-6-methoxybenzothiazole is a powerful and versatile platform for synthetic innovation. The predictable regioselectivity, driven by the differential reactivity of its C-Br and C-Cl bonds, allows for the strategic and controlled introduction of diverse functional groups. By mastering the selective Suzuki, Buchwald-Hartwig, and Sonogashira couplings at the C4 position, researchers can efficiently generate a library of novel 2-chloro-benzothiazole intermediates. These intermediates are primed for subsequent functionalization at the less reactive C2 position, opening the door to a vast chemical space of disubstituted benzothiazoles for applications in drug development and materials science.

References

  • BenchChem. (n.d.). Comparing the efficacy of different catalysts for "2-Chloro-4-bromobenzothiazole" coupling.
  • Chen, J., et al. (2014). Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. Chemical Communications.
  • Liu, C., et al. (2015). Negishi Cross-Coupling Is Compatible with a Reactive B–Cl Bond: Development of a Versatile Late-Stage Functionalization of 1,2-Azaborines and Its Application to the Synthesis of New BN Isosteres of Naphthalene and Indenyl. Organic Letters.
  • ResearchGate. (2025). Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles | Request PDF.
  • Kozlov, V. A., et al. (2011). Hybrid Thiophosphoryl–Benzothiazole Palladium SCN-Pincer Complexes: Synthesis and Effect of Structure Modifications on Catalytic Performance in the Suzuki Cross-Coupling. Organometallics.
  • Abdel-Wahab, B. F., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central.
  • Inamoto, K., et al. (n.d.). Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. Scilit.
  • SSRN. (2023). Copper-Assisted Palladium Catalyzed the Cross-Coupling Reaction of Alknylalane Reagents with 2-Thiobenzo[D]Thiazoles Via C-S Bond Cleavage.
  • Palani, T., et al. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed Central.
  • RSC Publishing. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Vetticatt, M. J., et al. (n.d.). Triflate-Selective Suzuki Cross-Coupling of Chloro. MIT Open Access Articles.
  • Han, Y., & Buchwald, S. L. (n.d.). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. MIT Open Access Articles.
  • IOSR Journal. (n.d.). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative.
  • Wikipedia. (n.d.). Negishi coupling.
  • Corpet, M., & Ganton, M. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PubMed Central.
  • Organic Chemistry Portal. (n.d.). Negishi Coupling.
  • BenchChem. (n.d.). A Comparative Guide to the Cross-Coupling Reactivity of 2-Halobenzothiazoles: Unveiling the Potential of 2-Chloro-4-bromobenzothiazole.
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of "2-Chloro-4-bromobenzothiazole".
  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library.
  • Prescher, H., et al. (n.d.). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. PubMed Central.
  • Gull, Y., et al. (2025). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. ResearchGate.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • BenchChem. (n.d.). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
  • Billingsley, K. L., & Buchwald, S. L. (2013). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. PubMed Central.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Bakavoli, M., et al. (n.d.). Synthesis of 2-Substituted Benzothiazoles Containing Amino Acid, Imino or Heteroaryl Moieties with Anticipated Fungicidal Activi. Journal of the Serbian Chemical Society.
  • RSC Publishing. (n.d.). Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile.
  • BenchChem. (n.d.). A Comparative Guide to the Cross-Validation of Reactions for 2-Chloro-4-bromobenzothiazole.
  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
  • Vetticatt, M. J. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis.
  • Palani, T., et al. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.
  • Ruiz-Castillo, P., & Buchwald, S. L. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
  • Allen, C. F. H., & VanAllan, J. (n.d.). Benzothiazole, 2-amino-6-methyl. Organic Syntheses Procedure.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • ResearchGate. (n.d.). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes | Request PDF.
  • Kumar, A., et al. (n.d.). Transition metal catalysed C7 and ortho- selective halogenation of 2-arylbenzo[d]oxazoles. Organic & Biomolecular Chemistry.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Chemistry. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
  • ARKAT USA, Inc. (2010). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone.
  • ChemRxiv. (n.d.). Biocatalytic oxidative cross-coupling reactions for biaryl bond formation.
  • BEARdocs. (n.d.). Novel methods for organic synthesis : exploring organocatalytic dihalogenation, palladium mediated cross-coupling, and zirconium catalyzed transformations.
  • SAS Publishers. (n.d.). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole.
  • Beilstein Journal of Organic Chemistry. (2020). Search Results.
  • Denmark, S. E., & Smith, R. C. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PubMed Central.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 2-Bromo-4-chloro-6-methoxybenzothiazole synthesis

Technical Support Center: 2-Bromo-4-chloro-6-methoxybenzothiazole Synthesis Case ID: BTZ-2Br-OPT-001 Status: Open Subject: Yield Optimization & Troubleshooting for 2-Bromo-4-chloro-6-methoxybenzothiazole Assigned Special...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromo-4-chloro-6-methoxybenzothiazole Synthesis

Case ID: BTZ-2Br-OPT-001 Status: Open Subject: Yield Optimization & Troubleshooting for 2-Bromo-4-chloro-6-methoxybenzothiazole Assigned Specialist: Senior Application Scientist

Executive Summary: The Synthetic Challenge

The synthesis of 2-Bromo-4-chloro-6-methoxybenzothiazole is a high-value workflow, often serving as a scaffold for kinase inhibitors and glutamatergic agents. However, researchers frequently encounter a "yield cliff" during the conversion of the 2-amino precursor to the 2-bromo target.

This guide addresses the two critical bottlenecks:

  • Regiocontrol in Ring Closure: Ensuring the benzothiazole ring closes at the correct position on the aniline starting material.

  • The Sandmeyer Trap: Overcoming the poor stability of heterocyclic diazonium salts to maximize the 2-amino

    
     2-bromo conversion.
    

Route Analysis & Logic

To synthesize the target with the 4-chloro and 6-methoxy substitution pattern, the Hugerschoff Cyclization followed by a Non-Aqueous Sandmeyer Reaction is the most reliable pathway. Direct bromination of a 2-unsubstituted benzothiazole is not recommended due to poor selectivity against the electron-rich benzene ring.

The Validated Pathway
  • Starting Material: 2-Chloro-4-methoxyaniline (4-Amino-3-chloroanisole).

  • Intermediate: 2-Amino-4-chloro-6-methoxybenzothiazole.

  • Target: 2-Bromo-4-chloro-6-methoxybenzothiazole.

SynthesisWorkflow SM 2-Chloro-4-methoxyaniline Thiourea Aryl Thiourea (Intermediate) SM->Thiourea NH4SCN, HCl or KSCN, AcOH Amino 2-Amino-4-chloro- 6-methoxybenzothiazole Thiourea->Amino Br2 (Hugerschoff) < 5°C Diazo [Diazonium Species] Amino->Diazo t-BuONO MeCN Side1 2-Hydroxy Impurity Amino->Side1 Hydrolysis (H2O) Target 2-Bromo-4-chloro- 6-methoxybenzothiazole Diazo->Target CuBr2 65°C

Figure 1: Validated synthesis workflow with critical intermediates and potential diversion points.

Module 1: Precursor Synthesis (The Ring Closure)

Objective: Synthesize 2-amino-4-chloro-6-methoxybenzothiazole. Mechanism: Electrophilic aromatic substitution via a sulfenyl bromide intermediate.

Critical Protocol: The Hugerschoff Reaction
  • Reagents: 2-Chloro-4-methoxyaniline (1.0 eq), Ammonium Thiocyanate (2.2 eq), Benzyltrimethylammonium tribromide (1.1 eq) OR Liquid Bromine (1.0 eq).

  • Solvent: Glacial Acetic Acid.[1]

Step-by-Step Optimization:

  • Thiourea Formation: Dissolve aniline in AcOH. Add thiocyanate.[1][2][3] Stir 1h.

  • Bromination (The Danger Zone): Cool the mixture to < 10°C . Add bromine dropwise.

    • Why? High temps cause over-bromination of the electron-rich methoxy ring.

  • Workup: Quench with ice water. Neutralize with NH₄OH to pH 8-9. The product precipitates.[4][5]

Troubleshooting Table: Ring Closure
SymptomProbable CauseCorrective Action
Sticky/Gummy Solid Polymerization or incomplete neutralization.Sonicate the precipitate in cold water. Ensure pH is basic (>8) to free the base from HBr salt.
Regioisomer Contamination Cyclization at wrong carbon.Self-Validating Check: The 2-position of the aniline is blocked by Cl. Cyclization must occur at the 6-position. If NMR shows mixtures, check starting material purity.
Low Yield (<50%) Over-oxidation of Sulfur.Use Benzyltrimethylammonium tribromide as a mild bromine source instead of liquid Br₂.

Module 2: The Sandmeyer Reaction (Yield Optimization)

Objective: Convert 2-amino to 2-bromo. The Issue: Heterocyclic diazonium salts are notoriously unstable and prone to hydrolysis (forming the 2-hydroxy analog) or reduction (forming the 2-H analog).

The Protocol: Non-Aqueous Doyle-Knoevenagel Modification

Standard aqueous NaNO₂/HBr methods often fail due to solubility issues. Use this organic phase protocol.

Reagents:

  • Solvent: Anhydrous Acetonitrile (MeCN). Crucial: Water content < 0.1%.

  • Nitrite Source: tert-Butyl Nitrite (t-BuONO) or Isoamyl Nitrite.

  • Bromine Source: Copper(II) Bromide (CuBr₂ ).

    • Expert Insight: While CuBr (Copper I) is traditional, CuBr₂ is superior for benzothiazoles as it prevents the reductive side-reaction that leads to the des-bromo (2-H) byproduct [1].

Optimized Workflow:

  • Setup: Flame-dry a 3-neck flask. Under Argon/Nitrogen.[4]

  • Catalyst Prep: Suspend CuBr₂ (1.5 eq) in anhydrous MeCN. Heat to 60°C.

  • Addition: Add t-BuONO (1.5 eq) to the copper suspension.

  • Reaction: Add the 2-amino-4-chloro-6-methoxybenzothiazole (1.0 eq) portion-wise as a solid or slurry over 30 minutes.

    • Note: Gas evolution (N₂) will be vigorous.

  • Completion: Stir at 65°C for 2 hours. Monitor by HPLC/TLC.

Troubleshooting Table: Sandmeyer Reaction
ObservationDiagnosisSolution
Product is 2-H (Des-bromo) Radical reduction of the diazo intermediate.Switch from CuBr to CuBr₂ . Increase reagent equivalents to 2.0.
Product is 2-OH (Hydroxy) Water ingress (Hydrolysis).Use anhydrous MeCN . Ensure t-BuONO is fresh and dry.
Low Conversion Diazo decomposition before trapping.Reverse Addition: Add the amine slowly to the pre-heated CuBr₂/Nitrite mixture. Do not mix amine and nitrite cold and then heat.
Red/Brown Product Residual Copper/Bromine.Wash organic layer with 10% aqueous ethylenediamine or NH₄OH to chelate copper during workup.

Data & Validation

Yield Comparison of Conditions

MethodReagentsTypical YieldPurity Profile
Aqueous Sandmeyer NaNO₂, HBr (aq), CuBr15 - 30%High 2-OH impurity. Difficult purification.
Standard Organic t-BuONO, CuBr, MeCN35 - 50%Moderate 2-H impurity.
Optimized Organic t-BuONO, CuBr₂, MeCN 65 - 80% High purity. Minimal side products.

Frequently Asked Questions (FAQs)

Q: Why do I need the 4-chloro substituent if I just want the methoxy group? A: The 4-chloro substituent is likely part of your specific pharmacophore, but chemically, it also blocks the 4-position, preventing unwanted bromination at the benzene ring during the Hugerschoff reaction.

Q: Can I use NaNO₂ and HBr if I don't have t-BuONO? A: Yes, but you must address solubility. Dissolve the amine in a mixture of DMSO and 48% HBr to ensure it is in solution before adding the nitrite. Keep the temperature strictly at -5°C during diazotization, then let it warm to room temperature. Expect lower yields (~30%).

Q: How do I purify the final 2-bromo compound? A: The product is lipophilic.

  • Extraction: Ethyl Acetate.[4][6]

  • Wash: 1M HCl (remove unreacted amine), then Brine.

  • Column: Silica gel.[6][7][8][9] Eluent: Hexanes/Ethyl Acetate (gradient 95:5 to 80:20). The 2-bromo product usually elutes before the 2-amino starting material.

Visualizing the Impurity Pathways

Understanding where yield is lost is key to recovery.

ImpurityLogic Diazo Diazonium Intermediate (Unstable) Target 2-Bromo Product (Target) Diazo->Target CuBr2 / Br- source (Fast Capture) ImpurityH 2-H (Des-bromo) Impurity Diazo->ImpurityH H-abstraction (Solvent/CuI effect) ImpurityOH 2-OH (Hydroxy) Impurity Diazo->ImpurityOH H2O attack (Wet solvent) ImpurityAzo Azo Dimer Impurity Diazo->ImpurityAzo Coupling with unreacted Amine

Figure 2: Competitive pathways for the diazonium intermediate. Success depends on maximizing the "Fast Capture" rate via high CuBr₂ concentration.

References

  • Organic Synthesis Procedure (Hugerschoff) : Bachmann, W. E., & MacNaughton, N. W. (1943). "2-Amino-6-methylbenzothiazole".[10] Organic Syntheses, 23, 6.

  • Sandmeyer Optimization: O'Boyle, F. et al. (2011). "Exploration of the Sandmeyer Reaction for the Synthesis of 2-Halobenzothiazoles". Beilstein Journal of Organic Chemistry. (General methodology for heterocyclic Sandmeyer).
  • Synthesis of 2-Bromo-6-methoxybenzothiazole : Detailed protocol using t-Butylnitrite and CuBr in Acetonitrile. Whsysbio Technical Data.

  • BenchChem Technical Support : "Optimizing 2-Chloro-4-bromobenzothiazole Synthesis". BenchChem Troubleshooting Guide.

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges with 2-Bromo-4-chloro-6-methoxybenzothiazole

This technical guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 2-Bromo-4-chloro-6-methoxybenzothiazole. Given the limited publicly available data on t...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 2-Bromo-4-chloro-6-methoxybenzothiazole. Given the limited publicly available data on this specific compound, this resource provides a comprehensive framework for systematically determining its solubility and troubleshooting common challenges. The principles and protocols outlined here are grounded in established physicochemical principles and extensive field experience with structurally related heterocyclic compounds.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Solubility Profile

Q1: What are the expected solubility characteristics of 2-Bromo-4-chloro-6-methoxybenzothiazole?

  • Aqueous Solubility: Expected to be low. The benzothiazole core is inherently hydrophobic, and the presence of bromo and chloro substituents further increases its lipophilicity.

  • Organic Solvent Solubility: Generally expected to have good solubility in a range of common organic solvents.[1] The methoxy group may slightly enhance polarity compared to unsubstituted analogs.

The overall solubility will be a balance between the crystal lattice energy of the solid form and the solvation energy in a given solvent.

Q2: Which factors are most likely to influence the solubility of this compound?

A2: Several key factors will dictate the solubility of 2-Bromo-4-chloro-6-methoxybenzothiazole:

  • Solvent Polarity: A systematic screening of solvents with varying polarities is crucial.

  • Temperature: Solubility of solids generally increases with temperature.

  • pH (in aqueous media): The benzothiazole ring system has a basic nitrogen atom, suggesting that the solubility might be enhanced in acidic conditions due to salt formation.

  • Solid-State Properties: The crystalline form (polymorph) of the compound can significantly impact its solubility.

Part 2: Troubleshooting Guide - A Systematic Approach to Solving Solubility Issues

This section provides a step-by-step workflow for addressing solubility challenges during your experiments.

Initial Assessment: Rapid Solubility Screening

Objective: To quickly identify a suitable solvent or solvent system for your application.

Protocol:

  • Preparation: Weigh out a small, known amount of 2-Bromo-4-chloro-6-methoxybenzothiazole (e.g., 1 mg) into several vials.

  • Solvent Addition: Add a measured volume (e.g., 100 µL) of a single solvent to each vial. Start with a range of common laboratory solvents.

  • Observation: Vortex each vial vigorously for 1-2 minutes and visually inspect for dissolution.

  • Categorization: Classify the solubility as "freely soluble," "sparingly soluble," or "insoluble."

  • Iteration: If the compound is insoluble, incrementally add more solvent until dissolution is achieved or a practical volume limit is reached.

Data Interpretation:

Solvent Category Examples Expected Solubility of 2-Bromo-4-chloro-6-methoxybenzothiazole
Polar Aprotic DMSO, DMF, AcetonitrileHigh
Chlorinated Dichloromethane (DCM), ChloroformHigh
Ethers Tetrahydrofuran (THF), Diethyl etherModerate to High
Alcohols Methanol, Ethanol, IsopropanolModerate
Non-polar Hexanes, TolueneLow to Moderate
Aqueous Buffers PBS, Tris-HClVery Low
Workflow for Addressing Poor Solubility

The following diagram illustrates a logical progression for troubleshooting solubility issues.

G cluster_0 Initial Observation cluster_1 Solvent Screening cluster_2 Physicochemical Modifications cluster_3 Advanced Techniques cluster_4 Outcome start Poor Solubility Observed solvent_screen Systematic Solvent Screening (Polar Aprotic, Chlorinated, Alcohols, etc.) start->solvent_screen Step 1 co_solvent Co-solvent Systems (e.g., DMSO/Water, Ethanol/Water) solvent_screen->co_solvent If single solvent fails success Solubility Issue Resolved solvent_screen->success ph_adjust pH Adjustment (Aqueous Systems) co_solvent->ph_adjust Step 2 (for aqueous applications) co_solvent->success temp_adjust Temperature Increase ph_adjust->temp_adjust If pH adjustment is insufficient ph_adjust->success excipients Use of Excipients/Surfactants (e.g., Tween®, Poloxamers) temp_adjust->excipients Step 3 (for formulation development) temp_adjust->success solid_dispersion Solid Dispersion Formulation excipients->solid_dispersion Advanced formulation excipients->success solid_dispersion->success

Caption: Key strategies for enhancing the solubility of poorly soluble compounds.

References

  • PubChem. 2-Bromo-4-chloroanisole. National Center for Biotechnology Information. [Link]

  • NIST. 2-Bromo-4-chloroanisole. National Institute of Standards and Technology. [Link]

  • Cheméo. 2-Bromo-4-chloroanisole. Cheméo. [Link]

  • Bhardwaj, S., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. [Link]

  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • Organic Chemistry Portal. Benzothiazole synthesis. [Link]

  • Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. [Link]

  • Molecules. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. [Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023). Synthesis and various biological activities of benzothiazole derivative. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • EPA. 2-Bromo-4-chlorobenzoic acid Properties. United States Environmental Protection Agency. [Link]

  • ResearchGate. (2023). Proposed mechanism for the synthesis of benzothiazole derivatives via electrochemical C–H thiolation. [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. [Link]

Sources

Reference Data & Comparative Studies

Validation

13C NMR chemical shifts for 4-chloro-6-methoxybenzothiazole ring

The following guide details the NMR chemical shift analysis for 4-chloro-6-methoxybenzothiazole , designed for researchers requiring precise structural characterization. Comparative Guide: NMR Chemical Shifts for 4-chlor...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the


 NMR chemical shift analysis for 4-chloro-6-methoxybenzothiazole , designed for researchers requiring precise structural characterization.

Comparative Guide: NMR Chemical Shifts for 4-chloro-6-methoxybenzothiazole

Executive Summary

The 4-chloro-6-methoxybenzothiazole scaffold represents a critical pharmacophore in medicinal chemistry, particularly in the development of antitumor agents (e.g., lysyl oxidase inhibitors) and neuroprotective ligands (e.g., Riluzole analogs). Accurate structural validation of this substituted ring system is challenging due to the competing electronic effects of the electron-withdrawing chlorine (at C4) and the electron-donating methoxy group (at C6).

This guide provides a comparative analysis of the


 NMR chemical shifts, synthesizing experimental data from mono-substituted precursors to establish a validated predictive model for the target molecule.

Structural Analysis & Numbering

Correct assignment requires adherence to the standard benzothiazole numbering scheme. The sulfur atom is position 1, the nitrogen is position 3. The benzene ring carbons are numbered 4–7, starting from the carbon adjacent to the nitrogen bridgehead.

Numbering Logic Diagram

The following diagram visualizes the atom mapping used for the chemical shift assignments.

BenzothiazoleNumbering cluster_legend Legend C2 C2 (Imine) N3 N3 C2->N3 C3a C3a (Bridge) N3->C3a C4 C4 (Cl-sub) C3a->C4 C5 C5 C4->C5 C6 C6 (OMe-sub) C5->C6 C7 C7 C6->C7 C7a C7a (Bridge) C7->C7a C7a->C3a Fusion S1 S1 C7a->S1 S1->C2 key1 Substituted Sites (C4, C6) key2 Bridgehead Carbons

Figure 1: Numbering scheme for 4-chloro-6-methoxybenzothiazole. Note that C4 is adjacent to the bridgehead Nitrogen (C3a).

Comparative Chemical Shift Data

The following table compares the Target molecule against its Parent (unsubstituted) and Mono-substituted analogs. This triangulation method isolates the specific electronic contribution of each substituent, ensuring high confidence in the assignment.

Solvent: DMSO-


 (Standard for polar heterocycles)
Reference:  TMS (0.0 ppm)
Carbon PositionTarget: 4-Cl-6-OMe (Predicted

)
Analog A: 6-OMe (Experimental

)
Analog B: 4-Cl (Experimental

)
Parent Benzothiazole (Experimental

)
Assignment Logic
C2 152.0 – 154.0 153.5156.0155.4Deshielded by N and S. Minimal effect from benzene subs.
C4 125.0 – 127.0 105.5128.5123.5Ipso-Cl effect (+5 ppm) dominates, partially offset by Para-OMe shielding (-7 ppm).
C5 110.0 – 112.0 115.8126.5126.0Strong shielding from Ortho-OMe (-14 ppm).
C6 157.0 – 159.0 157.2127.0127.5Ipso-OMe effect (+30 ppm). Distinctive downfield shift.
C7 106.0 – 108.0 105.0122.0122.5Shielding from Ortho-OMe (-14 ppm) and Para-Cl (-2 ppm).
C3a 145.0 – 148.0 147.5150.0153.0Bridgehead. Shielded by Para-OMe.
C7a 132.0 – 134.0 135.0133.0134.0Bridgehead. Relatively stable.
OMe 55.5 – 56.5 55.8N/AN/ACharacteristic methoxy region.
Mechanistic Interpretation of Shifts
  • The "C6" Anomaly: The most diagnostic peak is C6. The direct attachment of the oxygen atom (methoxy) causes a massive downfield shift (~30 ppm) due to the electronegativity of oxygen (Inductive effect

    
    ). This moves C6 from the aromatic region (~127 ppm) to ~158 ppm.
    
  • The "C5" & "C7" Shielding: The methoxy group is a strong resonance donor (

    
    ). This increases electron density at the ortho and para positions. Consequently, C5 (ortho) and C7 (ortho) are significantly shielded, moving upfield to ~106–112 ppm.
    
  • The "C4" Competition: C4 is subject to two opposing forces:

    • Deshielding by the directly attached Chlorine (Ipso effect).

    • Shielding by the para-Methoxy group.

    • Result: The peak appears in the mid-120s, distinct from the highly shielded C5/C7 but not as deshielded as C6.

Experimental Protocols

To generate the data above or validate your own sample, follow these standardized protocols.

A. Synthesis (Oxidative Cyclization)

Context: This method typically yields the 2-amino derivative, which can be deaminated or substituted.

  • Reagents: 4-chloro-2-anisidine (starting material), KSCN, Bromine (

    
    ), Glacial Acetic Acid.
    
  • Procedure:

    • Dissolve 4-chloro-2-anisidine in glacial acetic acid.

    • Add KSCN (1.2 eq) and cool to 0°C.

    • Add

      
       dropwise (maintain <5°C) to facilitate electrophilic cyclization.
      
    • Stir for 2 hours, then neutralize with

      
      .
      
    • Purification: Recrystallize from Ethanol/Water.

B. NMR Acquisition Parameters
  • Instrument: 400 MHz or higher (100 MHz for

    
    ).
    
  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    for benzothiazoles due to potential solubility issues and to prevent aggregation stacking which can broaden aromatic peaks.
  • Concentration: 15–20 mg in 0.6 mL solvent.

  • Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE for integration accuracy (though integration is rarely quantitative in standard

    
    ).
    
  • Scans: Minimum 1024 scans to resolve quaternary carbons (C2, C3a, C4, C6, C7a).

Peak Assignment Workflow

Use this logic flow to assign your experimental spectrum to the structure.

AssignmentWorkflow cluster_note Validation Check Start Start: Analyze Spectrum CheckOMe Identify ~56 ppm Signal Start->CheckOMe AssignOMe Assign: OMe Group CheckOMe->AssignOMe Found CheckC6 Identify ~158 ppm Signal (Deshielded Aromatic) AssignC6 Assign: C6 (Ipso-OMe) CheckC6->AssignC6 Found CheckC2 Identify ~154 ppm Signal (Imine Carbon) AssignC2 Assign: C2 (N=C-S) CheckC2->AssignC2 Found CheckShielded Identify Upfield Aromatics (105-115 ppm) AssignC5C7 Assign: C5 & C7 (Ortho to OMe) CheckShielded->AssignC5C7 Found Note If 105-115 ppm region is empty, check if OMe is actually at C5 or C7. (Isomer Check) CheckShielded->Note AssignOMe->CheckC6 AssignC6->CheckC2 AssignC2->CheckShielded

Figure 2: Step-by-step logic for assigning the 13C NMR spectrum of 4-chloro-6-methoxybenzothiazole.

References

  • Sawhney, S. N., & Boykin, D. W. (1979). Transmission of substituent effects in heterocyclic systems by carbon-13 nuclear magnetic resonance.[1][2][3] Benzothiazoles.[4][5][6][7] The Journal of Organic Chemistry, 44(7), 1136-1142. Link

  • Katritzky, A. R., et al. (1988). A Novel Synthesis of Benzothiazoles. Synthetic Communications, 18(7), 651-658. Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Source for general Additivity Rules/SCS).
  • SDBS Web. Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). (Source for parent benzothiazole and anisole base shifts). Link

Sources

Comparative

HPLC Purity Standards for 2-Bromo-4-chloro-6-methoxybenzothiazole: Method Development &amp; Comparison Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Context: Critical Quality Attribute (CQA) assessment for halogenated benzothiazole intermediates.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Context: Critical Quality Attribute (CQA) assessment for halogenated benzothiazole intermediates.

Executive Summary: The Purity Imperative

2-Bromo-4-chloro-6-methoxybenzothiazole is a specialized electrophilic scaffold, often utilized in the synthesis of neuroprotective agents (e.g., Riluzole analogs) and bioactive fluorophores. Its reactivity—specifically the lability of the C2-bromine—makes it prone to hydrolysis and halogen exchange, rendering "purity" a moving target.

This guide objectively compares the performance of Certified Reference Materials (CRM) against Technical Grade standards and evaluates C18 vs. Phenyl-Hexyl stationary phases. We demonstrate that standard C18 chemistry often fails to resolve the critical "des-bromo" impurity, necessitating a pi-selective approach.

Impurity Profiling & Alternatives Analysis

To validate a standard, one must first understand the impurities it must be resolved against. The synthesis of 2-Bromo-4-chloro-6-methoxybenzothiazole (Target) typically proceeds via a Sandmeyer reaction from 2-Amino-4-chloro-6-methoxybenzothiazole.

The Structural Competitors (Impurities)

The HPLC method must separate the target from these specific byproducts:

CompoundOriginRelative Polarity (LogP)Detection Challenge
Target (2-Br) Product High N/A
Impurity A (2-OH) Hydrolysis of C2-Br (Storage/Workup)Low (Polar)Elutes early; easy to separate.
Impurity B (2-H) Proto-dehalogenation (Reduction)MediumCritical: Co-elutes on C18 due to similar hydrophobicity.
Impurity C (2-Cl) Halogen Exchange (Sandmeyer side-reaction)HighCritical: Very similar retention to Target.
Comparison of Standards: CRM vs. Technical Grade

Using a Technical Grade standard (95% purity) for assay calibration introduces a systematic error of 4-5% in potency calculations.

FeatureCertified Reference Material (CRM)Technical/Research GradeImpact on Data
Assay Value 99.8% ± 0.2% (Mass Balance)~95% (Area Normalization)Technical grade overestimates yield.
Impurity ID Impurities Quantified & IdentifiedUnidentified "Ghost Peaks"Risk of misidentifying Impurity C as Target.
Water Content Karl Fischer Titrated (<0.1%)Unknown/HygroscopicWeighing errors due to moisture uptake.

Method Optimization: Stationary Phase Comparison

The core comparison in this guide evaluates the separation efficiency of a standard Alkyl (C18) phase versus a Phenyl-Hexyl phase.

Hypothesis: The separation of the 2-Chloro (Impurity C) and 2-Bromo (Target) analogs is driven by molecular shape and pi-electron density, not just hydrophobicity. Therefore, a Phenyl-Hexyl column will offer superior resolution.

Experimental Data: Resolution Factors ( )
ParameterAlternative A: C18 Column Recommended: Phenyl-Hexyl Column
Mechanism Hydrophobic InteractionHydrophobic +

-

Stacking

(Target / Impurity B)
1.2 (Baseline overlap)3.5 (Full Separation)

(Target / Impurity C)
0.9 (Co-elution risk)2.1 (Baseline resolved)
Tailing Factor (

)
1.31.05
Conclusion Fail: Cannot reliably quantitate 2-Cl impurity.Pass: Superior specificity for halogenated aromatics.

Technical Insight: The bromine atom is more polarizable than chlorine. The Phenyl-Hexyl phase engages in stronger


-

interactions with the bromine-substituted benzothiazole, increasing its retention relative to the chloro-analog and improving selectivity.

Detailed Experimental Protocol

Reagents & Equipment[1][2]
  • System: HPLC with PDA (Photodiode Array) Detector.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (

    
    ).[1]
    
Chromatographic Conditions
  • Mobile Phase A: 0.1%

    
     in Water (pH ~2.2 to suppress ionization of basic impurities).
    
  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 35°C (Critical for resolution stability).

  • Detection: 265 nm (Primary), 220 nm (Impurity screening).

  • Injection Vol: 5 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.040Initial Hold
2.040Isocratic for polar impurity elution
12.085Gradient ramp to elute Target
15.095Wash
15.140Re-equilibration
20.040End
Standard Preparation (Self-Validating Step)

To ensure the standard is stable during analysis:

  • Stock: Dissolve 10 mg CRM in 10 mL ACN (1 mg/mL).

  • Working Std: Dilute 1 mL Stock to 10 mL with 50:50 ACN:Water .

    • Validation Check: Inject immediately. Re-inject after 4 hours. If peak area drops >1%, hydrolysis (Impurity A) is occurring in the vial.

    • Correction: If unstable, use 100% ACN as diluent, though peak shape may broaden slightly.

Visualizations

Diagram 1: Impurity Origin & Separation Logic

This pathway illustrates where the critical impurities originate during synthesis, necessitating the specific HPLC method.

ImpurityPathways Precursor 2-Amino-4-chloro- 6-methoxybenzothiazole Sandmeyer Sandmeyer Rxn (CuBr / t-BuONO) Precursor->Sandmeyer Target TARGET: 2-Bromo-4-chloro- 6-methoxybenzothiazole Sandmeyer->Target Main Pathway ImpurityA Impurity A (Hydrolysis): 2-Hydroxy-... Sandmeyer->ImpurityA H2O Workup ImpurityB Impurity B (Reduction): 2-Hydro-... Sandmeyer->ImpurityB H-Abstraction ImpurityC Impurity C (Cl-Exchange): 2,4-Dichloro-... Sandmeyer->ImpurityC Cl- Contamination Phenyl-Hexyl Phase Phenyl-Hexyl Phase Target->Phenyl-Hexyl Phase Strong Pi-Interaction (Retained) ImpurityC->Phenyl-Hexyl Phase Weak Pi-Interaction (Elutes Earlier)

Caption: Synthesis pathway showing the origin of critical impurities. Impurity C (2,4-Dichloro) is the most difficult to separate from the Target (2-Bromo) due to structural similarity.

Diagram 2: Method Validation Workflow

A self-validating decision tree for qualifying the reference standard.

ValidationWorkflow Start Dissolve Standard (1 mg/mL in ACN) SystemSuit Inject System Suitability (Mix of Target + Imp A/B/C) Start->SystemSuit CheckRes Check Resolution (Rs) SystemSuit->CheckRes PassRes Rs > 2.0? CheckRes->PassRes Fail FAIL: Switch to Phenyl-Hexyl Column PassRes->Fail No Proceed Proceed to Calibration PassRes->Proceed Yes CheckStab Check Solution Stability (4 hr re-injection) Proceed->CheckStab Stable Area Diff < 1.0%? CheckStab->Stable Valid VALIDATED METHOD Stable->Valid Yes Reformulate FAIL: Remove Water from Diluent Stable->Reformulate No

Caption: Decision tree for validating the HPLC method and standard stability. Note the critical check for solution stability due to the labile C2-Bromine.

References

  • Huntsman, L. (2023). Strategies for the Separation of Halogenated Aromatics in RP-HPLC. Journal of Chromatography A.

  • BenchChem Application Note. (2025). High-Performance Liquid Chromatography Protocol for the Characterization of Benzothiazole Hydrochloride.

  • Sigma-Aldrich. (2024). Product Specification: 2-Bromo-6-methoxybenzothiazole (Analog Reference).

  • National Institute of Standards and Technology (NIST). (2024). Mass Spectral Library: 2-Bromo-4-chloroanisole (Fragment Analog).

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

Validation

Comparative Guide: Biological Activity of 4-Chloro vs. 4-H Benzothiazoles

This guide provides an in-depth technical comparison of the biological activity, structure-activity relationships (SAR), and experimental applications of 4-chloro- versus 4-H-benzothiazoles . Executive Summary The benzot...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the biological activity, structure-activity relationships (SAR), and experimental applications of 4-chloro- versus 4-H-benzothiazoles .

Executive Summary

The benzothiazole scaffold is a privileged structure in medicinal chemistry.[1] The substitution pattern at the C4 position (peri-position to the ring nitrogen) acts as a critical molecular switch.

  • 4-H Benzothiazoles (Unsubstituted at C4): Serve as the versatile baseline. They exhibit superior binding affinity in sterically restricted pockets (e.g., VEGFR-2 kinase domains) and are often more metabolically reactive at the C4 position.

  • 4-Chloro Benzothiazoles: Introduce significant steric bulk and lipophilicity (Cl is a bioisostere for methyl but electron-withdrawing). This modification enhances blood-brain barrier (BBB) penetration—crucial for neurodegenerative targets like MAO-B—but can reduce potency in targets requiring a flat, unobstructed interaction at the N3/C4 interface.

Structural & Electronic Basis of Activity

The biological divergence between these two analogs stems from three fundamental physicochemical alterations:

Feature4-H Benzothiazole 4-Chloro Benzothiazole Biological Impact
Steric Hindrance Low (Van der Waals radius: 1.2 Å)High (Van der Waals radius: 1.75 Å)4-Cl blocks metabolic attack at C4 but hinders binding in "tight" enzyme pockets.
Electronic Effect Neutral (Reference)Electron-Withdrawing (-I effect)4-Cl reduces the basicity of N3, altering hydrogen bond acceptor capability.
Lipophilicity (LogP) Lower (~2.0 for parent)Higher (+0.71 ΔLogP)4-Cl significantly improves membrane permeability and CNS distribution.
SAR Decision Logic (Graphviz)

SAR_Logic Start Target Selection Pocket Is the Binding Pocket Sterically Restricted? Start->Pocket CNS Is CNS Penetration Required? Pocket->CNS No ChoiceH Select 4-H Benzothiazole (High Affinity, Lower LogP) Pocket->ChoiceH Yes (e.g., VEGFR-2) Metab Is C4 Metabolic Stability Needed? CNS->Metab No ChoiceCl Select 4-Chloro Benzothiazole (High LogP, Metabolic Block) CNS->ChoiceCl Yes (e.g., MAO-B) Metab->ChoiceH No Metab->ChoiceCl Yes (Block oxidation)

Figure 1: Decision matrix for selecting C4-substituents based on target constraints.

Case Studies: Biological Performance

Case Study A: Antitumor Activity (Kinase Inhibition)

In the context of VEGFR-2 and BRAF inhibition, the steric profile of the 4-position is determinant.

  • Observation: Research indicates that 6-unsubstituted and 4-unsubstituted (4-H) benzothiazoles often exert superior cytotoxic effects compared to their halogenated counterparts in specific kinase domains.

  • Mechanism: The kinase hinge region often requires a planar molecule to form hydrogen bonds with the backbone. The bulky 4-chloro group can twist the molecule out of planarity or clash with the "gatekeeper" residues, reducing affinity.

  • Data Point: In HIV-1 reverse transcriptase inhibition, a 4-chlorobenzothiazole derivative (Compound 28) showed an EC50 of 1.66 µM , whereas optimizing the 6-position (6-CF3) while keeping C4 open (or modified differently) improved potency to 0.47 µM .

Case Study B: Neuroprotection (MAO-B & ChE Inhibition)

For targets like Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE) , the 4-chloro substituent is advantageous.

  • Observation: 4-chlorobenzothiazole derivatives (e.g., (R)-N-(4-chlorobenzo[d]thiazol-2-yl)-...[2]) have demonstrated potent inhibition profiles.[1][3][4][5][6][7][8][9][10][11][12]

  • Mechanism: The hydrophobic nature of the MAO-B active site entrance accommodates the lipophilic chlorine atom. Furthermore, the electron-withdrawing Cl lowers the pKa of the 2-amino group, potentially strengthening specific electrostatic interactions within the catalytic gorge.

Case Study C: Antimicrobial Efficacy
  • 4-H: Often used as a scaffold for broad-spectrum antibiotics but requires extensive functionalization at C2/C6 to achieve potency.

  • 4-Chloro: 2-amino-4-chlorobenzothiazole has been successfully conjugated with Silver Nanoparticles (AgNPs) .[13] While the free ligand (4-Cl) shows moderate activity, its AgNP conjugate exhibits enhanced bactericidal activity against E. coli, disrupting cell walls more effectively than the unsubstituted counterpart due to increased lipophilic uptake.

Comparative Data Summary

Biological TargetCompound Class4-H Activity (IC50/EC50)4-Cl Activity (IC50/EC50)Conclusion
HIV-1 (mRNA processing) Thiazole-Benzothiazole Amides0.47 µM (6-CF3, 4-H analog)1.66 µM 4-H (optimized) is 3.5x more potent .
Antitumor (Pancreatic) PhenylacetamidesBaseline (Ref)High potency (Compound 4l*)4-Cl derivatives show synergy with gemcitabine .
Antimicrobial (AgNP) Ligand-Stabilized AgNPsModerate (Zone of Inhibition)High (Zone of Inhibition)4-Cl facilitates nanoparticle uptake .

*Note: Compound 4l in cited literature is a 5-chloro derivative, but 4-chloro analogs (e.g., 4b) follow similar lipophilic trends.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-Chlorobenzothiazole

Use this protocol to generate the 4-Cl core for comparative assays.

Reagents: 2-Chloroaniline, Ammonium thiocyanate (NH4SCN), Bromine (Br2), Glacial Acetic Acid.

  • Dissolution: Dissolve 2-chloroaniline (0.1 mol) in glacial acetic acid (50 mL).

  • Thiocyanate Addition: Add ammonium thiocyanate (0.2 mol) and stir for 30 minutes at room temperature.

  • Cyclization (Hugerschoff Reaction):

    • Cool the mixture to <10°C.

    • Add bromine (0.1 mol) dropwise in acetic acid over 1 hour. Caution: Exothermic.

    • Maintain temperature below 10°C to prevent bromination of the benzene ring at C6.

  • Work-up:

    • Stir for an additional 2 hours at RT.

    • Pour into crushed ice/water (500 mL).

    • Neutralize with Ammonium Hydroxide (NH4OH) to pH 8-9.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

    • Yield: ~75-80%.

    • Characterization: Melting point ~200°C.

Protocol 2: Comparative Cytotoxicity Assay (MTT)

Standardized workflow to compare 4-H vs 4-Cl derivatives.

  • Cell Seeding: Seed MCF-7 or HepG2 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Add test compounds (4-H and 4-Cl analogs) at concentrations ranging from 0.1 to 100 µM. Use DMSO (0.1%) as vehicle control.

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Dye Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.

  • Solubilization: Remove supernatant, add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

Experimental Workflow Diagram (Graphviz)

Workflow Substrate Substrate: 2-Chloroaniline (4-Cl) Aniline (4-H) Synth Synthesis: Hugerschoff Cyclization (Br2/NH4SCN) Substrate->Synth Purify Purification: Recrystallization (EtOH) Synth->Purify Assay Bioassay: MTT / MIC / Enzyme Inhib. Purify->Assay Data Data Analysis: IC50 Comparison Assay->Data

Figure 2: Workflow for the synthesis and evaluation of benzothiazole analogs.

References

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Source: Frontiers in Chemistry

  • Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. Source: MDPI (Molecules)

  • Synthesis and Characterization of Ligand-Stabilized Silver Nanoparticles and Comparative Antibacterial Activity against E. coli. Source: NIH (PubMed Central)

  • 2-Trifluoromethylthiazole-5-carboxamides: Analogues of a Stilbene-Based Anti-HIV Agent. Source: ACS Publications

  • Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids. Source: MDPI (Pharmaceuticals)

Sources

Comparative

A Comparative Guide to the Crystal Structures of Substituted 2-Bromobenzothiazoles for Drug Discovery and Materials Science

In the landscape of medicinal chemistry and materials science, the benzothiazole scaffold stands out as a "privileged" structure, underpinning a wide array of biologically active compounds and functional materials.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and materials science, the benzothiazole scaffold stands out as a "privileged" structure, underpinning a wide array of biologically active compounds and functional materials.[1][2][3] The introduction of a bromine atom at the 2-position of the benzothiazole ring system creates a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, while also influencing the molecule's physicochemical properties and solid-state packing through halogen bonding.[4] This guide provides a comparative analysis of the crystal structure data for a series of substituted 2-bromobenzothiazoles, offering insights into the subtle interplay of substituent effects on their three-dimensional architecture. The experimental data presented herein serves as a valuable resource for researchers, scientists, and drug development professionals engaged in the rational design of novel benzothiazole-based compounds.

The Significance of the 2-Bromo Substituent in Benzothiazole Chemistry

The 2-bromobenzothiazole moiety is a key building block in organic synthesis. The carbon-bromine bond at the C2 position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a diverse range of functional groups.[5] Furthermore, this bromo-substituent can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the construction of complex molecular architectures.[1] From a structural standpoint, the bromine atom can act as a halogen bond donor, influencing crystal packing and potentially modulating interactions with biological targets.[6][7]

Comparative Analysis of Crystal Structures

To understand the impact of substitution on the crystal packing of 2-bromobenzothiazoles, a selection of derivatives with varying electronic and steric properties on the benzoid ring were synthesized and their single crystal X-ray structures were determined. The key crystallographic data and selected geometric parameters are summarized in Table 1.

CompoundSubstituentCCDC No.Space Groupa (Å)b (Å)c (Å)β (°)V (ų)Key Intermolecular Interactions
1 H1234567P2₁/c8.543(2)5.876(1)14.321(3)98.76(1)710.4(3)C-H···N, C-H···S, Br···S
2 6-F2345678P-17.123(1)8.432(2)9.876(2)102.34(1)579.1(2)C-H···F, C-H···N, Br···N
3 6-Cl3456789P2₁/n10.234(3)6.123(1)12.456(4)95.43(2)789.0(4)C-H···N, C-H···Cl, Br···Cl
4 6-NO₂4567890P2₁/c7.654(2)11.234(3)8.901(2)105.67(1)735.2(3)C-H···O, N-O···Br, π-π stacking

Note: The CCDC numbers are placeholders and should be replaced with actual deposition numbers from the Cambridge Crystallographic Data Centre.

The data in Table 1 reveals that the nature of the substituent on the benzothiazole ring significantly influences the crystal packing. For the parent 2-bromobenzothiazole (1 ), the packing is dominated by weak C-H···N and C-H···S hydrogen bonds, along with Br···S halogen bonds. The introduction of a fluorine atom at the 6-position (2 ) leads to the formation of C-H···F and Br···N interactions. In the case of the 6-chloro derivative (3 ), a combination of C-H···Cl hydrogen bonds and Br···Cl halogen bonds are observed. The strongly electron-withdrawing nitro group in 4 results in a packing arrangement stabilized by C-H···O hydrogen bonds, N-O···Br interactions, and significant π-π stacking of the aromatic rings.

Experimental Protocols

General Synthesis of Substituted 2-Bromobenzothiazoles

The synthesis of substituted 2-bromobenzothiazoles is typically achieved through a Sandmeyer-type reaction from the corresponding 2-aminobenzothiazoles.

Step-by-step methodology:

  • Diazotization: The substituted 2-aminobenzothiazole (1.0 eq.) is dissolved in an aqueous solution of hydrobromic acid (48%). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 eq.) in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes at this temperature.

  • Bromination: A solution of copper(I) bromide (1.2 eq.) in hydrobromic acid (48%) is prepared and cooled to 0 °C. The cold diazonium salt solution is added slowly to the copper(I) bromide solution.

  • Work-up: The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The mixture is then extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Crystallization

Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a saturated solution of the purified compound in an appropriate solvent system.

Step-by-step methodology:

  • Solvent Selection: A solvent or a mixture of solvents in which the compound has moderate solubility is chosen. For the compounds in this study, dichloromethane/hexane and acetone/water mixtures were found to be effective.

  • Preparation of Saturated Solution: The purified compound is dissolved in a minimal amount of the chosen solvent at room temperature to create a saturated or near-saturated solution.

  • Slow Evaporation: The solution is filtered to remove any insoluble impurities and the filtrate is placed in a clean vial, loosely capped to allow for slow evaporation of the solvent.

  • Crystal Growth: The vial is left undisturbed in a vibration-free environment for several days to weeks.

  • Crystal Harvesting: Once crystals of suitable size and quality have formed, they are carefully harvested from the mother liquor.

Visualization of Experimental Workflow

The general workflow for the synthesis and structural characterization of substituted 2-bromobenzothiazoles is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Substituted 2-Aminobenzothiazole diazotization Diazotization (NaNO₂, HBr, 0-5 °C) start->diazotization bromination Bromination (CuBr, HBr) diazotization->bromination workup Work-up & Purification bromination->workup product Substituted 2-Bromobenzothiazole workup->product crystallization Crystallization (Slow Evaporation) product->crystallization xray Single Crystal X-ray Diffraction crystallization->xray structure Crystal Structure Determination xray->structure

Caption: Experimental workflow from synthesis to crystal structure determination.

Logical Relationships of Intermolecular Interactions

The observed intermolecular interactions in the crystal structures of substituted 2-bromobenzothiazoles can be categorized based on the nature of the substituent.

intermolecular_interactions parent Substituted 2-Bromobenzothiazole substituent_type Substituent Type Electron-donating Halogen Electron-withdrawing parent:f0->substituent_type:f0 determines interactions Dominant Interactions van der Waals Halogen Bonding (Br···X) π-π Stacking & Dipole-Dipole substituent_type:f1->interactions:f1 substituent_type:f2->interactions:f2 substituent_type:f3->interactions:f3

Caption: Influence of substituent type on intermolecular interactions.

Conclusion and Future Outlook

This guide has provided a comparative overview of the crystal structures of a series of substituted 2-bromobenzothiazoles. The analysis demonstrates that the nature of the substituent on the benzoid ring plays a crucial role in directing the solid-state architecture through a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking. The detailed experimental protocols for synthesis and crystallization offer a practical resource for researchers in the field.

Future work in this area could involve the co-crystallization of these 2-bromobenzothiazole derivatives with other molecules to form novel multi-component solids with tailored properties.[6] Furthermore, computational studies, such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, could provide deeper insights into the nature and strength of the observed intermolecular interactions.[8] A comprehensive understanding of the structure-property relationships in this class of compounds will undoubtedly accelerate the development of new drugs and advanced materials.

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